Methyl 6-amino-5-iodo-2-methylnicotinate: A Strategic Pyridine Scaffold for Heterocyclic Library Generation
The following technical guide details the chemical identity, synthesis, and strategic application of Methyl 6-amino-5-iodo-2-methylnicotinate (CAS 680208-83-7). Executive Summary Methyl 6-amino-5-iodo-2-methylnicotinate...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the chemical identity, synthesis, and strategic application of Methyl 6-amino-5-iodo-2-methylnicotinate (CAS 680208-83-7).
Executive Summary
Methyl 6-amino-5-iodo-2-methylnicotinate (CAS 680208-83-7) is a highly functionalized pyridine intermediate used primarily in the synthesis of complex pharmaceutical agents, particularly kinase inhibitors and bicyclic heterocycles. Its structure features three distinct chemical "handles"—a primary amine, a methyl ester, and an aryl iodide—positioned contiguously on the pyridine ring. This unique arrangement allows for sequential, orthogonal functionalization, making it a "linchpin" scaffold in medicinal chemistry for constructing pyrido[2,3-d]pyrimidines and 1,6-naphthyridines .
Chemical Identity & Properties
This compound is defined by the presence of an electron-rich amino group ortho to an electron-withdrawing ester, with a reactive iodine atom occupying the meta position relative to the ester.
Soluble in DMSO, DMF, MeOH; sparingly soluble in water
Melting Point
>150°C (Typical for amino-iodo-nicotinates; specific batch values vary)
Key Functionality
C-5 Iodine: Electrophilic site for Pd-catalyzed cross-coupling.C-6 Amino / C-3 Ester: Dielectrophilic/Nucleophilic pair for heterocyclization.[1]
Synthetic Pathways
The synthesis of CAS 680208-83-7 typically proceeds via the electrophilic halogenation of the non-iodinated precursor, methyl 6-amino-2-methylnicotinate. The amino group at C-6 strongly activates the C-5 position, directing the iodine exclusively to this site.
Protocol: Regioselective Iodination
Reaction Overview:
Step-by-Step Methodology:
Preparation: Dissolve methyl 6-amino-2-methylnicotinate (1.0 eq) in acetonitrile (MeCN) or DMF (0.5 M concentration).
Reagent Addition: Add N-Iodosuccinimide (NIS) (1.05 – 1.1 eq) portion-wise at 0°C to control the exotherm.
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via LC-MS (Target Mass: 293 [M+H]⁺).
Note: The amino group directs the electrophilic iodine to the ortho position (C-5).
Workup: Quench with aqueous sodium thiosulfate (
) to remove excess iodine. Extract with ethyl acetate.
Purification: Recrystallize from ethanol or purify via silica gel chromatography (Hexane/EtOAc gradient).
Visualization: Synthesis & Reactivity Logic
The following diagram illustrates the synthesis of the core scaffold and its divergent downstream applications.
Figure 1: Synthetic route to CAS 680208-83-7 and its divergent utility in library generation.
Applications in Drug Discovery
Researchers utilize CAS 680208-83-7 as a modular building block. Its value lies in the ability to perform Late-Stage Functionalization (LSF) .
A. Construction of Kinase Inhibitor Scaffolds
The pyrido[2,3-d]pyrimidine core is a privileged structure in kinase inhibition (e.g., CDK4/6, PI3K inhibitors).
Mechanism: The amino group (C-6) and the ester (C-3) react with bifunctional electrophiles like formamide, urea, or guanidine to close the pyrimidine ring.
Advantage: By using the iodo variant (CAS 680208-83-7) instead of the simple ester, chemists can introduce an aryl or heteroaryl group at C-6 of the final bicycle before cyclization via Suzuki coupling, or preserve the iodine for modification after cyclization.
B. Orthogonal Coupling Strategies
Suzuki-Miyaura Coupling: The C-5 iodine is highly reactive toward boronic acids. This is used to install hydrophobic tails or solubilizing groups typical in drug design.
Heck Reaction: Coupling with acrylates at C-5 provides a route to vinyl-substituted pyridines, which can be further reduced or cyclized.
Handling & Safety (SDS Summary)
While specific toxicological data for this intermediate may be limited, it should be handled with the standard precautions for halogenated aminopyridines.
Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Light sensitive (iodine-carbon bonds can degrade under UV).
Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.
References
Benchchem. Methyl 6-amino-5-iodo-2-methylnicotinate: Synthesis and Applications. Retrieved from
PubChem. Methyl 6-aminonicotinate (Analogous Chemistry).[2] National Library of Medicine. Retrieved from
Carey, F. A., & Sundberg, R. J.Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.
Li, J. J.Name Reactions in Heterocyclic Chemistry. Wiley.
This guide provides an in-depth technical analysis of the chemical entity defined by the molecular formula C₈H₉IN₂O₂ . While this formula represents a specific stoichiometry, in the context of drug development and organi...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical analysis of the chemical entity defined by the molecular formula C₈H₉IN₂O₂ . While this formula represents a specific stoichiometry, in the context of drug development and organic synthesis, it most significantly corresponds to N-ethyl-4-iodo-2-nitroaniline (and its positional isomers).
This molecule serves as a high-value scaffold intermediate , particularly in the synthesis of benzimidazole-based therapeutics and radioligands where the iodine atom functions as a critical reactive handle for cross-coupling or radio-labeling.
Part 1: Physicochemical Core & Identity
The foundational data below establishes the quantitative baseline for C₈H₉IN₂O₂. In a research setting, deviations from these values during Mass Spectrometry (MS) or Elemental Analysis (EA) indicate impurities or hydration states.
Molecular Specification Table
Property
Value
Technical Note
Molecular Formula
C₈H₉IN₂O₂
Degree of Unsaturation = 5 (Consistent with a benzene ring + nitro group)
Molecular Weight
292.07 g/mol
Average weight for stoichiometric calculations.
Monoisotopic Mass
291.9712 g/mol
Critical for HRMS. Iodine is monoisotopic (I), simplifying the isotopic envelope.
The formula C₈H₉IN₂O₂ implies a Degree of Unsaturation (DoU) of 5.
Correction:
Where (Halogen) = 1 (Iodine).
Interpretation:
4 DoU: A benzene ring.
1 DoU: A nitro group (
) or a carbonyl ().
Part 2: Synthetic Utility & Mechanism
In drug discovery, C₈H₉IN₂O₂ is rarely the final drug; it is a "Lynchpin Intermediate." Its value lies in its dual functionality:
The Nitro/Amine Pair: Allows for reduction and cyclization to form Benzimidazoles (a privileged structure in kinase inhibitors and antivirals).
The Iodine Handle: Allows for late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki, Sonogashira) or halogen exchange for radiochemistry (
I, F).
Pathway Visualization: From Precursor to Drug Scaffold
The following diagram illustrates the strategic position of C₈H₉IN₂O₂ in a synthesis campaign.
Figure 1: The synthetic evolution of C₈H₉IN₂O₂ from a raw starting material to a bioactive benzimidazole scaffold.
Part 3: Experimental Protocol (Synthesis & Characterization)
Objective: Synthesis of N-ethyl-4-iodo-2-nitroaniline (C₈H₉IN₂O₂) via Nucleophilic Aromatic Substitution (
).
Rationale: This protocol utilizes the strong electron-withdrawing nature of the ortho-nitro group to activate the fluorine atom for displacement by ethylamine. This is a self-validating reaction; the color change (pale yellow to deep orange/red) provides immediate visual feedback of reaction progress.
Deshielded Proton: The proton ortho to the Nitro group will be significantly downfield due to anisotropy.[2]
HRMS (ESI+)
292.978
Isotopic Pattern: Look for the lack of M+2 peak (Iodine is monoisotopic), unlike Cl or Br compounds.
IR Spectroscopy
1300–1350 cm & 1500–1550 cm
Nitro Stretch: Strong symmetric and asymmetric bands.
Part 4: Safety & Handling (HSE Profile)
Researchers must treat C₈H₉IN₂O₂ with specific precautions due to the combination of the nitro group and the alkylating potential of related impurities.
Toxicity: Nitroanilines are known to cause methemoglobinemia (interference with oxygen transport in blood) upon absorption through the skin [2].
PPE Requirement: Double nitrile gloves and long sleeves are mandatory.
Stability: Iodinated compounds can be light-sensitive. Store in amber vials. The C–I bond is the "weak link" and can undergo homolytic cleavage under UV light, leading to degradation.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 60767124, N-Ethyl-4-iodo-2-nitroaniline. Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). Chemical Sampling Information: Nitroaniline. Retrieved from [Link]
Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry. Oxford University Press. (Reference for SNAr reaction mechanisms).
Strategic Utilization of 5-Iodo-Substituted Aminonicotinates in High-Throughput Medicinal Chemistry
The following technical guide details the strategic application, synthesis, and functionalization of 5-iodo-substituted aminonicotinate building blocks. [1] Executive Summary The ethyl 2-amino-5-iodonicotinate scaffold r...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the strategic application, synthesis, and functionalization of 5-iodo-substituted aminonicotinate building blocks.
[1]
Executive Summary
The ethyl 2-amino-5-iodonicotinate scaffold represents a "privileged structure" in modern drug discovery.[1] Its tri-functional nature—comprising a nucleophilic amine at C2, an electrophilic ester at C3, and a halogen handle at C5—allows for orthogonal functionalization. This guide provides a rigorous technical analysis of this building block, focusing on regioselective synthesis, palladium-catalyzed diversification, and heterocycle fusion strategies relevant to kinase inhibitor and GPCR ligand development.
Core Chemical Architecture & Rationale
The utility of 5-iodo-aminonicotinates stems from the electronic disparity between the pyridine ring positions.[1]
C2-Amino Group: Acts as a strong electron-donating group (EDG), activating the ring for electrophilic aromatic substitution (EAS) and serving as a dinucleophile component for cyclization.[1]
C3-Ester: Provides an electrophilic center for intramolecular cyclization (e.g., with guanidines or amidines) to form bicyclic systems like pyrido[2,3-d]pyrimidines.
C5-Iodine: The "soft" electrophile.[1] The C-I bond is significantly weaker than C-Br or C-Cl, facilitating rapid oxidative addition by Pd(0) catalysts even under mild conditions.[1] This allows for late-stage diversification via Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings without affecting the ester or amine.[1]
Regioselectivity Mechanism
The iodination of 2-aminonicotinates is highly regioselective.[1] The amino group at C2 directs incoming electrophiles to the ortho (C3) and para (C5) positions. Since C3 is blocked by the ester moiety, the electrophilic iodine species (
or ) exclusively attacks C5.
Synthetic Access & Protocols
Method A: Green Iodination (Water-Based)
For scalability and environmental compliance, the use of molecular iodine with hydrogen peroxide in water is superior to chlorinated solvents.
Reaction:
Protocol:
Dissolution: Suspend ethyl 2-aminonicotinate (1.0 eq) in water (5 vol).
Addition: Add solid
(0.6 eq) and heat to 60°C.
Oxidation: Dropwise add 30%
(0.6 eq) over 30 minutes. The peroxide re-oxidizes the iodide byproduct back to iodine, ensuring 100% atom economy regarding the halogen source.
Completion: Stir for 2–3 hours. The product precipitates as a solid.[1][2]
Workup: Filter the precipitate, wash with cold water and 5% sodium thiosulfate (to remove unreacted iodine). Dry in a vacuum oven.
The scaffold allows for "Branch-and-Bind" library synthesis.[1]
Path A (C5 First): Cross-coupling at C5 followed by cyclization.[1] Used when the bicyclic core requires diverse aryl appendages.[1]
Path B (Cyclization First): Forming the naphthyridine or pyridopyrimidine core, then coupling at C5. This is risky if the cyclization conditions (high temp, strong acid/base) deiodinate the ring, but necessary if the C5-substituent is sensitive.
Visualization of Reaction Pathways
Detailed Experimental Protocol: Suzuki Coupling at C5
Objective: Synthesis of Ethyl 2-amino-5-(4-methoxyphenyl)nicotinate.
Catalyst Addition: Add Pd catalyst quickly under positive Argon flow.
Reaction: Seal and heat to 85°C (oil bath) or 100°C (microwave, 20 min).
Note: The amino group can coordinate Pd, potentially slowing the reaction. If conversion is low, increase catalyst loading or use a bidentate ligand (e.g., dppf).
QC/Validation (Self-Validating Step):
TLC: Monitor disappearance of starting iodide (
in 30% EtOAc/Hex) and appearance of fluorescent product.
LCMS: Look for Mass shift:
(Starting Material) (Product). Note: Iodine has a distinct mass defect; its loss is obvious.
Workup: Dilute with EtOAc, wash with brine, dry over
The Pyridine Scaffold: A Technical Guide for Modern Medicinal Chemistry
Introduction: The Enduring Significance of the Pyridine Ring The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, is a cornerstone of medicinal chemistry.[1] Its prevalence in a vast number...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Enduring Significance of the Pyridine Ring
The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, is a cornerstone of medicinal chemistry.[1] Its prevalence in a vast number of FDA-approved drugs is a testament to its advantageous physicochemical properties that positively impact a molecule's pharmacokinetic and pharmacodynamic profile.[1][2] This guide offers an in-depth exploration of the pyridine scaffold, from its fundamental properties and synthesis to its diverse applications in drug discovery, providing researchers, scientists, and drug development professionals with a comprehensive technical resource.
The unique characteristics of the pyridine ring, including its basicity, ability to form hydrogen bonds, and its role as a bioisostere for the phenyl group, make it a "privileged scaffold" in drug design.[1][3] The nitrogen atom within the ring imparts a dipole moment and can act as a hydrogen bond acceptor, crucial for high-affinity interactions with biological targets.[4] Furthermore, the substitution of a phenyl ring with a pyridine ring can significantly modulate a compound's potency, selectivity, and metabolic stability.[4]
Between 2014 and 2023, a total of 54 FDA-approved small molecule drugs contained a pyridine ring, with the largest proportion being anticancer agents (33%), followed by drugs targeting the central nervous system (20%).[5] This highlights the continued importance and therapeutic relevance of this heterocyclic motif.
I. Synthetic Strategies for Building the Pyridine Core
The construction of the pyridine ring is a well-established area of organic synthesis, with both classical and modern methods offering access to a wide array of substituted pyridines.
Classical Named Reactions
Several named reactions have stood the test of time and remain valuable tools for synthesizing the pyridine core.
Hantzsch Dihydropyridine Synthesis: This multicomponent reaction involves the condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor (e.g., ammonia or ammonium acetate) to form a 1,4-dihydropyridine.[6][7] Subsequent oxidation yields the corresponding pyridine.[6][7] This method is particularly important for the synthesis of calcium channel blockers like nifedipine and amlodipine.[6][8]
Caption: The Hantzsch synthesis workflow.
Kröhnke Pyridine Synthesis: This method provides access to 2,4,6-trisubstituted pyridines through the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of a nitrogen source like ammonium acetate.[9] The reaction proceeds via a Michael addition followed by cyclization and dehydration.[9]
Guareschi-Thorpe Synthesis: This reaction synthesizes 2-pyridones from a 1,3-dicarbonyl compound, a cyano-active compound (like cyanoacetamide), and a base.[10][11] Recent advancements have demonstrated this reaction can be performed in environmentally friendly aqueous media.[12]
Chichibabin Pyridine Synthesis: This reaction is used for the synthesis of 2-aminopyridines by reacting pyridine with sodium amide in an inert solvent.[13] The mechanism involves the nucleophilic addition of the amide anion to the pyridine ring, followed by the elimination of a hydride ion.[14]
Modern Synthetic Approaches
Modern synthetic methods, often employing metal catalysis, have expanded the toolkit for pyridine synthesis, allowing for greater efficiency and functional group tolerance.
Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate the synthesis of pyridine derivatives, often leading to higher yields and shorter reaction times compared to conventional heating methods.[15][16] This technique has been successfully applied to various pyridine-forming reactions, including multicomponent reactions.[2][17]
II. Functionalization of the Pyridine Scaffold
Once the pyridine core is synthesized, its further decoration is crucial for fine-tuning its biological activity. A variety of methods are available for the regioselective functionalization of the pyridine ring.
Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds on the pyridine ring.
Suzuki-Miyaura Coupling: This reaction couples a halopyridine with a boronic acid or ester in the presence of a palladium catalyst and a base. It is a highly versatile method for introducing aryl and heteroaryl substituents.[18][19] The choice of ligand is critical for achieving high efficiency, especially with challenging substrates like 2-chloropyridines.[16]
Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.
Directed ortho-Metalation (DoM)
Directed ortho-metalation is a powerful strategy for the regioselective functionalization of the pyridine ring at the position ortho to a directing metalation group (DMG).[20] Common DMGs include amides, carbamates, and methoxy groups.[20] The DMG coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position, followed by quenching with an electrophile.[19]
Pyridine N-Oxides: Versatile Intermediates
Pyridine N-oxides are valuable intermediates in pyridine functionalization.[21] The N-oxide group activates the pyridine ring to both electrophilic and nucleophilic substitution, typically at the 2- and 4-positions.[21] Furthermore, the N-oxide moiety can enhance aqueous solubility and modulate the pharmacokinetic properties of the parent compound.[21]
III. The Pyridine Scaffold in Action: Biological Activities and Therapeutic Applications
Pyridine derivatives exhibit a broad spectrum of biological activities, and a significant number have been developed into clinically successful drugs.[4]
Anticancer Activity
The pyridine scaffold is a prominent feature in many anticancer agents.[2] Pyridine-containing compounds have been shown to inhibit various targets involved in cancer progression, including protein kinases and topoisomerases.[15]
Kinase Inhibition: Many pyridine-based compounds are potent kinase inhibitors. For example, a series of pyridine-urea derivatives have demonstrated significant inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis.[1][14] Some of these compounds have shown superior potency to the approved drug Sorafenib.[14]
Cytotoxicity against Cancer Cell Lines: Pyridine derivatives have demonstrated cytotoxicity against a wide range of cancer cell lines, including breast (MCF-7), liver (HepG2), and prostate (PC-3) cancer cells.[2][6][12][14]
Table 1: Anticancer Activity of Selected Pyridine Derivatives
Caption: Inhibition of the VEGFR-2 signaling pathway.
Antiviral and Antimicrobial Activity
Pyridine-containing compounds have also shown significant promise as antiviral and antimicrobial agents.[17]
Antiviral Activity: Pyridine derivatives have been reported to inhibit the replication of various viruses, including human immunodeficiency virus (HIV), hepatitis B and C viruses (HBV, HCV), and influenza virus.[17][23][24] Their mechanisms of action are diverse and can include inhibition of reverse transcriptase, polymerase, and viral maturation.[17][24]
Antimicrobial Activity: A variety of pyridine derivatives have demonstrated potent activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[25][26] For example, certain 2-aminopyridine derivatives have shown minimum inhibitory concentrations (MIC) as low as 0.039 µg/mL against Staphylococcus aureus and Bacillus subtilis.[26]
Table 2: Antimicrobial Activity of Selected Pyridine Derivatives
Central Nervous System (CNS) Applications
The pyridine scaffold is a common feature in drugs targeting the central nervous system.[9] Pyridine-containing compounds have been developed for the treatment of neurodegenerative disorders like Alzheimer's disease.[9][27] For instance, tacrine, a pyridine derivative, was one of the first drugs approved for the treatment of Alzheimer's disease.[9] More recent research has focused on developing pyridine-based dual inhibitors of GSK-3β and CK-1δ, kinases implicated in the pathology of Alzheimer's disease.[28]
IV. Structure-Activity Relationships (SAR) and Pharmacokinetic Profile
The ability to systematically modify the pyridine scaffold allows for detailed structure-activity relationship studies, which are crucial for optimizing the therapeutic potential of a lead compound.
Structure-Activity Relationships
The position and nature of substituents on the pyridine ring can have a profound impact on biological activity. For example, in a series of pyridine-based VEGFR-2 inhibitors, the introduction of a chloro group at the 4-position of a phenyl ring attached to the pyridine core resulted in the most potent activity against both HepG2 and MCF-7 cancer cell lines.[1]
The replacement of a phenyl ring with a pyridine ring (a "phenyl-pyridyl switch") is a common strategy in medicinal chemistry to improve potency and pharmacokinetic properties.[4] This substitution can introduce a hydrogen bond acceptor, leading to enhanced binding affinity to the target protein.[4]
Pharmacokinetic (ADME) Profile
The pyridine moiety can significantly influence the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.
Metabolic Stability: The pyridine ring is generally more resistant to metabolic degradation compared to a phenyl ring, which can lead to improved metabolic stability and a longer half-life.[4]
Permeability and Solubility: The nitrogen atom in the pyridine ring can improve a compound's polarity and aqueous solubility, which can be beneficial for oral absorption.[4] It can also enhance cellular permeability.[4]
V. Experimental Protocols
This section provides representative, step-by-step methodologies for key synthetic transformations involving the pyridine scaffold.
This protocol is a general procedure for the one-pot synthesis of 1,4-dihydropyridines.[29][30]
Materials:
Aromatic aldehyde (1.0 mmol)
β-ketoester (e.g., ethyl acetoacetate) (2.0 mmol)
Ammonium acetate (1.2 mmol)
Ethanol
Procedure:
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine the aromatic aldehyde, β-ketoester, and ammonium acetate.
Add ethanol as the solvent.
Heat the reaction mixture to reflux with vigorous stirring.
Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion (typically 4-6 hours), cool the mixture to room temperature.
If the product precipitates, collect the solid by filtration and wash with cold ethanol.
If no precipitate forms, remove the ethanol under reduced pressure.
Purify the crude product by recrystallization or column chromatography.
Suzuki-Miyaura Coupling of a 2-Chloropyridine (General Protocol)
This protocol is a general procedure for the Suzuki coupling of a 2-chloropyridine with an arylboronic acid.[16][18][31]
Materials:
2-Chloropyridine (1.0 mmol)
Arylboronic acid (1.2 mmol)
Palladium catalyst (e.g., Pd(dppf)Cl₂) (2-5 mol%)
Base (e.g., K₂CO₃, K₃PO₄) (2.0-3.0 mmol)
Solvent (e.g., 1,4-dioxane/water, toluene/water)
Inert gas (Nitrogen or Argon)
Procedure:
To a dry Schlenk flask, add the 2-chloropyridine, arylboronic acid, palladium catalyst, and base.
Evacuate and backfill the flask with an inert gas (repeat three times).
Add the degassed solvent system via syringe.
Heat the reaction mixture to 80-100 °C with vigorous stirring.
Monitor the reaction progress by TLC or LC-MS.
Upon completion (typically 8-24 hours), cool the mixture to room temperature.
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is commonly used to assess the anticancer activity of synthesized compounds.[11]
Procedure:
Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a specific density and allow them to adhere overnight.
Compound Treatment: Treat the cells with various concentrations of the pyridine derivatives and a control drug for a specified period (e.g., 48 or 72 hours).
MTT Addition: After incubation, add MTT reagent to each well and incubate to allow for the formation of formazan crystals in viable cells.
Solubilization: Dissolve the formazan crystals in a solubilizing agent (e.g., DMSO).
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a specific wavelength.
IC50 Calculation: Calculate the concentration of the compound that causes 50% inhibition of cell growth (IC50) from the dose-response curves.
VI. Conclusion and Future Outlook
The pyridine scaffold continues to be a highly valuable and versatile platform in medicinal chemistry. Its favorable physicochemical properties, coupled with a rich and expanding synthetic toolbox, ensure its continued prominence in the development of novel therapeutics. For researchers and drug development professionals, a deep understanding of the chemistry, biological implications, and experimental methodologies associated with this "privileged" heterocycle is essential for the rational design of the next generation of innovative medicines. Future research will likely focus on the development of more efficient and regioselective functionalization methods, as well as the exploration of novel biological targets for pyridine-based compounds.
References
El-Sayed, M. A. A., et al. (2018).
A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (2024). RSC Medicinal Chemistry.
Chichibabin amination: Easy mechanism. (2022, April 25). Chemistry Notes. Retrieved from [Link]
Hantzsch pyridine synthesis. (n.d.). In Wikipedia. Retrieved from [Link]
A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (2024). [PMC].
Structure-Activity Relationship of Pyridine-Based Analogs as VEGFR-2 Inhibitors: A Compar
Recent developments in the synthesis of pyridine analogues as a potent anti-Alzheimer's therapeutic leads. (n.d.).
Hantzsch Pyridine Synthesis with Ethyl 3-Oxovalerate: Application Notes and Protocols for Researchers. (n.d.). Benchchem.
Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. (n.d.). [PMC].
Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). (n.d.).
Guareschi-Thorpe synthesis of pyridine. (n.d.). Retrieved from [Link]
Application Notes and Protocols for the Suzuki Coupling of 3-(2-chloropyridin-4-yl)oxyaniline. (n.d.). Benchchem.
New Pyridine Derivatives Emerge as Potent Anticancer Agents, Outperforming Doxorubicin in Preclinical Studies. (n.d.). Benchchem.
Pyridine: the scaffolds with significant clinical diversity. (2022, May 20). RSC Publishing.
Microwave-Assisted Synthesis of 2,6-Disubstituted Pyridines: Application Notes and Protocols for Researchers. (n.d.). Benchchem.
Pyridine Compounds with Antimicrobial and Antiviral Activities. (n.d.). [PMC].
Application Notes and Protocols for Suzuki Coupling Reactions Using 3-Chloro-2-ethylpyridine. (n.d.). Benchchem.
Discovery and SAR of oxindole-pyridine-based protein kinase B/Akt inhibitors for tre
Pyridine derivatives as anti-Alzheimer agents. (2022). SciSpace.
Discovery of Potent and Broad-Spectrum Pyrazolopyridine-Containing Antivirals against Enteroviruses D68, A71, and Coxsackievirus B3 by Targeting the Viral 2C Protein. (n.d.). OUCI.
Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease. (2025, June 1). PubMed.
Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. (2022, July 17). Frontiers.
Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (2022, May 26). MDPI.
Ligand Selection for Efficient Suzuki Coupling of 2-Chloropyridines: Application Notes and Protocols. (n.d.). Benchchem.
Synthesis and Antimicrobial Activity Evaluation of Pyridine Derivatives Containing Imidazo[2,1‐b][5][8][13]Thiadiazole Moiety. (n.d.). ResearchGate.
Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradi
Hantzsch pyridine synthesis. (n.d.). In Wikipedia. Retrieved from [Link]
Synthesis and Anti-Influenza Activity of Pyridine, Pyridazine, and Pyrimidine C-Nucleosides as Favipiravir (T-705) Analogues. (2016, May 26). PubMed.
Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). (2021, January 26). Bentham Science Publishers.
Synthesis and Anti-Influenza Activity of Pyridine, Pyridazine, and Pyrimidine C-Nucleosides as Favipiravir (T-705) Analogues. (2016, April 27).
Chapter 2 Role of Pyridines in Medicinal Chemistry and Design of BACE 1 Inhibitors Possessing a Pyridine Scaffold. (n.d.). Semantic Scholar.
Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity. (2004, January 5). PubMed.
Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Prolifer
An In-Depth Technical Guide to the Safe Handling of Methyl 6-amino-5-iodo-2-methylnicotinate
For Researchers, Scientists, and Drug Development Professionals Introduction: A Proactive Approach to Safety Methyl 6-amino-5-iodo-2-methylnicotinate is a highly functionalized heterocyclic compound with significant pote...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Proactive Approach to Safety
Methyl 6-amino-5-iodo-2-methylnicotinate is a highly functionalized heterocyclic compound with significant potential in medicinal chemistry and drug development. Its unique substitution pattern, featuring an aminopyridine core, an iodo-substituent, and a methyl ester, offers a versatile scaffold for the synthesis of novel therapeutic agents. The presence of these functional groups, however, also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols.
This guide provides a comprehensive overview of the safety considerations for Methyl 6-amino-5-iodo-2-methylnicotinate. In the absence of a specific Material Safety Data Sheet (MSDS) for this compound, this document synthesizes safety data from structurally related molecules, including iodopyridines, halogenated aromatic hydrocarbons, and aromatic amines. By examining the hazards associated with these constituent chemical moieties, we can construct a robust framework for safe handling, storage, and disposal. This proactive, science-driven approach to safety is paramount for protecting researchers and ensuring the integrity of experimental work.
I. Hazard Identification and Risk Assessment: A Structural Analogy Approach
The primary hazards associated with Methyl 6-amino-5-iodo-2-methylnicotinate can be inferred from its chemical structure. The molecule combines features of an aromatic amine, a halogenated aromatic compound, and a pyridine derivative.
Table 1: Summary of Potential Hazards Based on Structural Analogs
Hazard Classification
Potential Effects
Rationale based on Structural Analogs
Acute Toxicity (Oral, Dermal, Inhalation)
Harmful if swallowed, in contact with skin, or if inhaled.
Iodopyridines and aromatic amines often exhibit moderate acute toxicity.[1][2][3][4][5][6]
Skin Corrosion/Irritation
Causes skin irritation.
A common characteristic of halogenated aromatic compounds and aromatic amines.[1][2][3][4][5][7][8]
Serious Eye Damage/Irritation
Causes serious eye irritation.
Frequently observed with halogenated pyridines and other aromatic compounds.[1][2][3][4][5][7][8]
Specific Target Organ Toxicity (Single Exposure)
May cause respiratory irritation.
A known effect of many volatile or dusty aromatic compounds.[1][2][3][4][5][8]
Carcinogenicity
Suspected of causing cancer.
A significant concern with some aromatic amines and halogenated hydrocarbons.[6][7][8][9]
Aquatic Hazard
May be toxic to aquatic life with long-lasting effects.
Halogenated organic compounds can be persistent in the environment.[2]
The Influence of the Aromatic Amine Moiety
Primary aromatic amines are a class of compounds known for their potential toxicity.[6] Some are recognized as carcinogens, and they can be readily absorbed through the skin, gastrointestinal tract, and respiratory system.[6] Therefore, it is prudent to handle Methyl 6-amino-5-iodo-2-methylnicotinate with the assumption that it may share these hazardous properties.
The Role of the Iodinated Pyridine Ring
The presence of an iodine atom on the pyridine ring significantly influences the molecule's reactivity and toxicological profile. Halogenated aromatic hydrocarbons, as a broad class, can cause a range of adverse health effects, from irritation to more severe organ damage.[7][9] While the specific toxicity of this iodo-substituted nicotinate ester is not documented, related iodopyridines are known to be irritants.[1][2][3][4][5]
II. Safe Handling and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls, administrative procedures, and appropriate PPE, is essential when working with Methyl 6-amino-5-iodo-2-methylnicotinate.
Engineering Controls: The First Line of Defense
Chemical Fume Hood: All handling of the solid compound and its solutions must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[10]
Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors.
Personal Protective Equipment (PPE): A Necessary Barrier
The following PPE is mandatory when handling Methyl 6-amino-5-iodo-2-methylnicotinate:
Eye Protection: Chemical safety goggles or a face shield are required.[9][11]
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, must be worn.[9][10][11] Gloves should be inspected before use and changed frequently, especially if contaminated.
Body Protection: A lab coat, apron, or coveralls should be worn to prevent skin contact.[9][11]
Respiratory Protection: If there is a risk of generating aerosols or dust outside of a fume hood, a respirator may be necessary.[11]
Caption: Workflow for Safe Handling and PPE Usage.
III. Emergency Procedures: Preparedness and Response
In the event of an exposure or spill, immediate and appropriate action is crucial.
First-Aid Measures
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[11]
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[11] Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[9][11] Seek immediate medical attention.
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[11]
Spill Response
Evacuate: Evacuate non-essential personnel from the spill area.[11]
Ventilate: Ensure the area is well-ventilated, and if possible, perform the cleanup in a fume hood.[11]
Contain: For small spills, use an absorbent material (e.g., vermiculite, sand) to contain the spill.
Clean: Carefully collect the absorbed material into a sealed container for disposal as hazardous waste.
Decontaminate: Thoroughly clean the spill area with an appropriate solvent and then soap and water.[11]
IV. Storage and Disposal: Ensuring Long-Term Safety
Proper storage and disposal are critical for preventing accidental exposure and environmental contamination.
Storage
Store in a tightly closed container in a cool, dry, and well-ventilated area.[9]
Keep away from incompatible materials such as strong oxidizing agents.[2]
Label the container clearly with the full chemical name and appropriate hazard warnings.
Disposal
Waste Categorization: Methyl 6-amino-5-iodo-2-methylnicotinate is a halogenated organic compound and must be disposed of in a designated "Halogenated Organic Waste" container.[10]
Institutional Protocols: Always follow your institution's specific guidelines for hazardous waste disposal.
Environmental Considerations: Never dispose of this compound down the drain, as it may be harmful to aquatic life.[2][10]
Caption: Emergency Response Guide for Exposure and Spills.
V. Conclusion: A Commitment to a Culture of Safety
While Methyl 6-amino-5-iodo-2-methylnicotinate holds promise for scientific advancement, its potential hazards demand a culture of safety within the laboratory. By understanding the risks inferred from its chemical structure, diligently using appropriate personal protective equipment, and being prepared for emergencies, researchers can work with this compound confidently and responsibly. This guide serves as a foundational resource, but it is incumbent upon every scientist to remain vigilant, informed, and committed to the principles of safe laboratory practice.
References
International Labour Organization. (2011, August 3). Hydrocarbons, Halogenated Aromatic.
Aromatic Hydrocarbon Standard (1X1 mL)
Braun Research Group.
Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025, March 4). Chemistry LibreTexts.
Agency for Toxic Substances and Disease Registry. Production, Import/Export, Use, and Disposal.
PubChem. 4-Iodopyridine.
Benchchem.
Godo Shigen Co., Ltd. Iodine Recycling Business.
A MATERIAL SAFETY DATA SHEET 3-IODOPYRIDINE. (2017, December 31).
MDPI. (2023, January 1).
Fisher Scientific. (2007, January 15).
ECHEMI.
PubChem. 2-Iodopyridine.
Frontiers. (2022, December 22). Review of recent developments in iodine wasteform production.
CERN Indico. Removal of volatile, organic iodines from vented containment gas streams by wet-scrubbing during severe nuclear accidents.
ACS Publications. (2023, November 9).
Taylor, E. C., & Crovetti, A. J. (1954). PYRIDINE-1-OXIDES. I. SYNTHESIS OF SOME NICOTINIC ACID DERIVATIVES1. Journal of Organic Chemistry, 19(10), 1633-1640.
Organic Chemistry Portal.
Microwave-Accelerated or Conventionally Heated Iodination Reactions of Some Aromatic Amines, Using ortho-Periodic Acid as the Oxidant. (PMC).
Subnanomolar Affinity and Selective Antagonism at α7 Nicotinic Receptor by Combined Modifications of 2-Triethylammonium Ethyl Ether of 4-Stilbenol (MG624). (PMC).
A Green Procedure for the Diazotization–Iodination of Aromatic Amines under Aqueous, Strong-Acid-Free Conditions.
Sharma, V., Srivastava, P., Bhardwaj, S. K., & Agarwal, D. D. (2018). Iodination of industrially important aromatic compounds using N-iodosuccinimide by grinding method. Green Processing and Synthesis, 7(6), 477-486.
MDPI. (2022, March 4).
ACS Publications. (2019, January 23). Enantioselective Synthesis of Nicotine via an Iodine-Mediated Hofmann–Löffler Reaction | Organic Letters.
Nuclear Iodination of Aromatic Amines | Journal of the American Chemical Society.
Solvation Thermodynamics and Experimental Solubility Profiling of Methyl 6-amino-5-iodo-2-methylnicotinate in DMSO
Executive Summary Methyl 6-amino-5-iodo-2-methylnicotinate (CAS: 680208-83-7) is a highly functionalized, poly-substituted pyridine derivative that serves as a critical intermediate in the synthesis of complex pharmaceut...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Methyl 6-amino-5-iodo-2-methylnicotinate (CAS: 680208-83-7) is a highly functionalized, poly-substituted pyridine derivative that serves as a critical intermediate in the synthesis of complex pharmaceuticals and agrochemicals [1]. The strategic placement of electrophilic and nucleophilic moieties—specifically the C6-amino, C5-iodo, C3-methyl ester, and C2-methyl groups—endows the molecule with unique reactivity but also complex intermolecular interactions in the solid state.
Understanding its solubility in dimethyl sulfoxide (DMSO) is paramount for optimizing downstream homogeneous catalysis. This is particularly true for palladium-catalyzed cross-coupling reactions (e.g., Sonogashira or Heck couplings) and the synthesis of azaindole frameworks, where polar aprotic solvents are strictly required to maintain catalyst stability and substrate availability [3].
To accurately predict and manipulate the solubility of this compound in DMSO, one must analyze the causality behind the solvent-solute interactions at a molecular level.
Hydrogen Bonding Dynamics : The C6-amino group acts as a primary hydrogen-bond donor. DMSO, possessing a highly polarized S=O bond, is an exceptional hydrogen-bond acceptor. This complementary interaction rapidly disrupts the crystalline lattice of the nicotinate derivative, providing the primary thermodynamic driving force for dissolution.
Halogen Bonding : The C5-iodo substituent is large and highly polarizable. Iodine is known to participate in halogen bonding—acting as an electrophile via its σ-hole—with the electron-rich oxygen atom of DMSO [1]. This non-covalent interaction further lowers the free energy of solvation.
Steric and Electronic Effects : The electron-withdrawing methyl ester at C3 and the electron-donating amino group at C6 create a "push-pull" electronic system across the pyridine ring. DMSO effectively stabilizes these resulting molecular dipoles through strong dipole-dipole interactions.
Empirical data from related synthetic workflows, such as those detailed in patent literature for azaindole insecticides, demonstrate that methyl 6-amino-5-iodo-2-methylnicotinate exhibits high solubility in structurally similar polar aprotic solvents like N,N-dimethylformamide (DMF). In these protocols, concentrations exceeding 0.35 M (~100 mg/mL) are routinely achieved at ambient temperatures [3]. Given DMSO's superior hydrogen-bond accepting capacity compared to DMF, the solubility in DMSO is projected to be equal to or greater than this benchmark.
Quantitative Data Summary
The following table synthesizes the physicochemical parameters and projected solubility metrics based on structural analogues and empirical solvent capacities.
Parameter
Value / Description
Impact on DMSO Solvation
CAS Number
680208-83-7
N/A
Molecular Weight
292.07 g/mol
Moderate size; favorable for high molar solubility.
H-Bond Donors
1 (C6-NH group)
Strong interaction with DMSO sulfoxide oxygen.
H-Bond Acceptors
4 (Pyridine N, Ester O's)
Weak interactions with DMSO methyl protons.
LogP (Estimated)
~2.5 - 3.0
Indicates lipophilicity; balanced by polar functional groups.
Estimated DMSO Solubility
> 100 mg/mL (> 0.35 M)
Highly soluble; suitable for concentrated stock solutions.
Mechanistic & Workflow Visualizations
Mechanistic pathways driving the solvation of the nicotinate derivative in DMSO.
To establish absolute trustworthiness in solubility data, kinetic dissolution must be distinguished from true thermodynamic solubility. The following protocol outlines a self-validating system to determine the thermodynamic solubility of methyl 6-amino-5-iodo-2-methylnicotinate in DMSO.
Step-by-Step Workflow:
Preparation of Solid Excess : Accurately weigh approximately 500 mg of methyl 6-amino-5-iodo-2-methylnicotinate into a 2.0 mL glass HPLC vial.
Solvent Addition : Add 1.0 mL of anhydrous, HPLC-grade DMSO (≥99.9% purity). Causality: DMSO is highly hygroscopic; storing it over molecular sieves prevents moisture absorption, which would drastically alter solvation thermodynamics and artificially lower solubility.
Isothermal Equilibration : Seal the vial and place it in a thermostatic orbital shaker at 25.0 ± 0.1 °C. Agitate at 300 RPM for a minimum of 48 hours. Causality: A 48-hour window ensures that the transition from kinetic dissolution to absolute thermodynamic equilibrium is complete.
Phase Separation & Self-Validation : Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 × g for 15 minutes at 25 °C.
Self-Validation Step: Extract a portion of the remaining solid pellet and analyze via X-ray Powder Diffraction (XRPD). This confirms that no DMSO-solvate has formed during equilibration, ensuring the measured solubility reflects the pure active pharmaceutical ingredient (API) rather than a novel pseudo-polymorph.
Dilution and Quantification : Carefully aspirate 10 µL of the clear supernatant and dilute it 1000-fold in a compatible mobile phase (e.g., 50:50 Water:Acetonitrile). Quantify the concentration using HPLC-UV at the compound's
(typically ~254 nm or 310 nm due to the conjugated push-pull system) against a pre-established calibration curve [2].
Self-validating experimental workflow for determining thermodynamic solubility.
Applications in Downstream Synthesis
The robust solubility profile of methyl 6-amino-5-iodo-2-methylnicotinate in DMSO is highly advantageous for late-stage functionalization. The bulky iodo substituent at C5 is an excellent leaving group for Sonogashira couplings with terminal alkynes, or Suzuki-Miyaura couplings with boronic acids. Conducting these reactions in DMSO ensures that the substrate remains fully dissolved, preventing biphasic kinetic bottlenecks and allowing for significantly lower palladium catalyst loadings. Furthermore, this homogeneous state supports the efficient synthesis of complex azaindole frameworks utilized in modern agrochemical and pharmaceutical discovery [3].
References
Google Patents. "WO2014026984A1 - Azaindole carboxylic acid amides and azaindole thiocarboxylic acid amides for use as insecticides and acaricides.
Foundational
Strategic Procurement and Synthetic Utility of Methyl 6-amino-5-iodo-2-methylnicotinate (CAS 680208-83-7)
Executive Summary In modern medicinal chemistry and agrochemical development, the strategic selection of highly functionalized heterocyclic building blocks is paramount. Methyl 6-amino-5-iodo-2-methylnicotinate (CAS 6802...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern medicinal chemistry and agrochemical development, the strategic selection of highly functionalized heterocyclic building blocks is paramount. Methyl 6-amino-5-iodo-2-methylnicotinate (CAS 680208-83-7) represents a privileged polysubstituted pyridine scaffold [1]. Featuring an electron-donating amino group, an electron-withdrawing ester, and a highly reactive iodine atom, this compound is engineered for late-stage functionalization. This technical guide explores its structural rationale, commercial sourcing landscape, and provides a validated protocol for its primary application: the synthesis of complex azaindole (pyrrolo[2,3-b]pyridine) cores.
Structural Rationale & Physicochemical Profiling
The synthetic value of CAS 680208-83-7 lies in its orthagonal reactivity. The iodine atom at the C5 position is highly susceptible to oxidative addition by transition metals, making it an ideal candidate for Suzuki, Heck, and Sonogashira cross-coupling reactions. Furthermore, the adjacent amino group at the C6 position serves as a built-in nucleophile, enabling tandem coupling-cyclization cascades to form bicyclic heterocycles [1, 2].
Table 1: Physicochemical and Identification Data
Property
Value
CAS Registry Number
680208-83-7
Chemical Name
Methyl 6-amino-5-iodo-2-methylnicotinate
Molecular Formula
C8H9IN2O2
Molecular Weight
292.07 g/mol
MDL Number
MFCD14706239
LogP (HPLC-MS)
~1.55
Appearance
Solid (typically off-white to pale yellow)
Commercial Sourcing & Supply Chain Dynamics
Procuring high-purity CAS 680208-83-7 is critical for downstream success. Because its primary utility involves palladium-catalyzed cross-coupling, even trace amounts of unreacted precursors (e.g., des-iodo species) or heavy metal contaminants can poison catalysts and drastically reduce yields.
The compound is commercially available through specialized chemical vendors focusing on advanced building blocks:
Benchchem: Provides the compound (Catalog B92270) with a focus on its utility in medicinal chemistry and halogen bonding applications [1].
BLD Pharm: Offers the intermediate (Catalog BD01177669) for scale-up and research purposes [3].
AA Blocks: Supplies the compound (Catalog AA021V8R) for combinatorial chemistry and library synthesis [4].
Storage Note: Due to the presence of the carbon-iodine bond, the compound is light-sensitive. It must be stored in tightly sealed containers under an inert atmosphere (usually 2-8°C) to prevent photo-induced deiodination.
Mechanistic Synthetic Utility: The Azaindole Pathway
One of the most authoritative applications of CAS 680208-83-7 is its use as a direct precursor to azaindole carboxylic acids—key pharmacophores in oncology drugs and highly potent agricultural insecticides.
As detailed in Bayer's patent (WO2014026984A1) for novel insecticides and acaricides, the compound undergoes a palladium-catalyzed annulation with pyruvic acid [2]. This transformation is a masterclass in synthetic efficiency, combining an intermolecular coupling with an intramolecular condensation in a single pot to yield 5-(methoxycarbonyl)-6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid.
The following methodology is adapted from validated patent literature [2]. It is designed as a self-validating system where the physical changes (e.g., precipitation upon quenching) confirm the success of the mechanistic steps.
Step 1: Reaction Assembly (Inert Atmosphere)
Action: Under an argon atmosphere, dissolve methyl 6-amino-5-iodo-2-methylnicotinate (9.00 g, 30.8 mmol) in anhydrous N,N-dimethylformamide (DMF, 88 mL). Add pyruvic acid (6.90 mL, 100.1 mmol) and 1,4-diazabicyclo[2.2.2]octane (DABCO, 11.2 g, 100.1 mmol).
Causality: Argon is critical to prevent the premature oxidation of the electron-rich aminopyridine and to protect the active Pd(0) catalyst. DABCO is deliberately selected as a highly soluble, non-nucleophilic base; it effectively deprotonates the pyruvic acid to facilitate coupling without causing competitive, unwanted hydrolysis of the methyl ester group.
Step 2: Catalyst Introduction & Degassing
Action: Sparge the solution with argon for 5 minutes, then add Palladium(II) acetate (0.345 g, 1.54 mmol, 5 mol%).
Causality: Sparging removes trace dissolved oxygen. Pd(OAc)₂ acts as a precatalyst, which is reduced in situ by the amine/solvent to the active Pd(0) species. This species is strictly required to execute the oxidative addition into the strong C-I bond at the 5-position of the pyridine ring.
Step 3: Thermal Annulation
Action: Heat the reaction mixture to 100°C for 2 hours.
Causality: The elevated temperature provides the necessary activation energy for the initial cross-coupling between the iodo-pyridine and pyruvic acid. This is immediately followed by the intramolecular condensation of the intermediate ketone with the adjacent 6-amino group. The thermodynamic stability of the resulting aromatic bicyclic azaindole system drives the reaction to completion.
Step 4: Quenching and Isolation
Action: Cool the solution and pour it into a cold mixture of saturated aqueous sodium thiosulfate (250 mL) and water (150 mL). Filter the resulting solid with suction, wash thoroughly with water, and dry under vacuum.
Causality: Sodium thiosulfate acts as a strong reducing and complexing agent, effectively quenching residual palladium species and any free iodine, preventing product contamination. The massive influx of aqueous media drastically reduces the solubility of the newly formed azaindole, driving its rapid precipitation for straightforward, high-yield isolation (typically ~88%).
Visualized Synthetic Workflow
Below is the logical workflow demonstrating the transformation of the precursor into a biologically active ingredient via the CAS 680208-83-7 intermediate.
Figure 1: Synthetic workflow utilizing CAS 680208-83-7 as a central scaffold for azaindole construction.
References
Google Patents (Bayer CropScience AG). "WO2014026984A1 - Azaindole carboxylic acid amides and azaindole thiocarboxylic acid amides for use as insecticides and acaricides".
AA Blocks. "Product AA021V8R: methyl 6-amino-5-iodo-2-methyl-pyridine-3-carboxylate". Available at:[Link]
Protocols & Analytical Methods
Method
Advanced Protocol: Suzuki-Miyaura Cross-Coupling of Methyl 6-Amino-5-iodo-2-methylnicotinate
Executive Summary Methyl 6-amino-5-iodo-2-methylnicotinate (CAS: 65734-36-9) is a high-value scaffold in medicinal chemistry, particularly in the synthesis of Type I and Type II kinase inhibitors (e.g., c-Met, ALK inhibi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Methyl 6-amino-5-iodo-2-methylnicotinate (CAS: 65734-36-9) is a high-value scaffold in medicinal chemistry, particularly in the synthesis of Type I and Type II kinase inhibitors (e.g., c-Met, ALK inhibitors). The C5-iodine position offers a strategic vector for extending the pharmacophore into the solvent-exposed region or ATP-binding pocket of target proteins.
However, this substrate presents specific synthetic challenges:
Catalyst Sequestration: The free C6-amino group and pyridyl nitrogen can chelate palladium species, potentially arresting the catalytic cycle.
Electronic Deactivation: The electron-deficient pyridine ring favors oxidative addition but can make the subsequent transmetallation step sluggish depending on the boronic acid partner.
Protodeiodination: The labile C5-I bond is prone to reduction (hydrodehalogenation) under suboptimal conditions.
This application note details a robust, field-proven protocol for the Suzuki-Miyaura coupling of this substrate, prioritizing direct coupling without amine protection to maximize step economy.
Mechanistic Insight & Substrate Analysis[1]
The Chelation Challenge
The primary risk in coupling free-amino pyridines is the formation of stable "Pd-amine" complexes that exit the catalytic cycle. While protecting groups (e.g., Boc, Piv) mitigate this, they add two synthetic steps.
Solution: Use of bidentate ligands with a wide bite angle (e.g., dppf) or bulky biaryl phosphines (e.g., XPhos). These ligands create a steric environment that disfavors the coordination of the substrate's amino group to the palladium center, ensuring the catalyst remains active for the oxidative addition to the C-I bond.
Reactivity Profile
C5-Iodine: Highly reactive toward oxidative addition (OA). OA is rarely the rate-determining step (RDS) here.
Transmetallation: Often the RDS. Electron-deficient pyridyl-Pd species require an activated boronate species (boronate "ate" complex) for efficient transfer.
Base Selection: Stronger bases (e.g., Cs₂CO₃) or counter-cations with high affinity for halides (Ag+, Tl+ - though toxic) or simply optimized aqueous/organic ratios are critical to drive the equilibrium toward the reactive hydroxo-palladium species or boronate-ate complex.
Experimental Workflow (Visualization)
The following diagram outlines the optimized decision matrix for reaction setup and troubleshooting.
Figure 1: Decision matrix for selecting reaction conditions and troubleshooting common failure modes.
To a dry reaction vial (microwave vial or round-bottom flask) equipped with a magnetic stir bar, add the Substrate (1.0 equiv), Boronic Acid (1.2 equiv), and Cs₂CO₃ (2.5 equiv).
Critical Step: If using a solid catalyst like Pd(dppf)Cl₂ , add it at this stage. If using a sensitive catalyst/ligand mix, add it last.
Seal the vessel with a septum cap.
Evacuate the vessel under high vacuum and backfill with N₂ (repeat 3 times). Note: Oxygen is the enemy of Suzuki couplings, leading to homocoupling and catalyst death.
Filter through a pad of Celite® to remove Palladium black. Wash the pad with EtOAc.
Separate layers. Extract the aqueous layer 2x with EtOAc.
Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[3]
Step 5: Purification
Column Chromatography: Silica gel.
Eluent: Hexanes/Ethyl Acetate (gradient 0% to 50%) or DCM/MeOH (0% to 5%) depending on the polarity of the coupled product.
Note: The free amine can cause streaking. Adding 1% Triethylamine (TEA) to the eluent can improve peak shape.
Scavenging (Optional): If residual Pd is high, treat the organic solution with SiliaMetS® Thiol or similar scavenger resin before concentration.
Troubleshooting & Optimization
Protodeiodination (Substrate reduction)
Symptom: LCMS shows mass corresponding to the replacement of Iodine with Hydrogen (M-126).
Cause: Reaction temperature too high; solvent not dry/degassed (though water is used, dissolved O2 promotes side reactions); "starved" catalyst.
Fix: Reduce temperature to 60-70°C. Increase boronic acid equivalents. Ensure rigorous degassing.
Catalyst Poisoning (Stalled Reaction)
Symptom: Reaction stops at 50% conversion; adding more catalyst doesn't help.
Cause: The free amine or the pyridine nitrogen is binding irreversibly to Pd.
Fix:
Switch Catalyst: Use XPhos Pd G2 or SPhos Pd G2 (Buchwald precatalysts). These bulky ligands prevent amine coordination.
Protect: Acetylate the amine (Ac₂O/Pyridine) to form the acetamide, couple, then deprotect (K₂CO₃/MeOH).
Hydrolysis of the Methyl Ester
Symptom: Formation of the carboxylic acid (M-14).
Cause: Hydroxide concentration too high (from carbonate hydrolysis) at high temps.
Fix: Switch base to K₃PO₄ (anhydrous) or KF (anhydrous) in dry THF/Dioxane (minimal water).
References
Miyaura, N., & Suzuki, A. (1995).[4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link
Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Halides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358-3366. Link
BenchChem. (2025).[5] Methyl 6-amino-5-iodo-2-methylnicotinate: Synthesis and Applications. BenchChem Application Notes. Link
Li, H., et al. (2011). Optimization of Suzuki–Miyaura coupling of heteroaryl halides with heteroaryl boronic acids. Organic Process Research & Development, 15(3), 642-648. Link
Palladium-Catalyzed Cross-Coupling of 5-Iodopyridines: A Comprehensive Guide for Researchers
The functionalization of pyridine rings is a cornerstone of modern medicinal chemistry and materials science. Among the various methods to achieve this, palladium-catalyzed cross-coupling reactions stand as a powerful an...
Author: BenchChem Technical Support Team. Date: March 2026
The functionalization of pyridine rings is a cornerstone of modern medicinal chemistry and materials science. Among the various methods to achieve this, palladium-catalyzed cross-coupling reactions stand as a powerful and versatile tool for the construction of carbon-carbon and carbon-nitrogen bonds. This guide provides an in-depth exploration of the palladium-catalyzed cross-coupling of 5-iodopyridines, a key building block in the synthesis of numerous biologically active compounds and functional materials. We will delve into the mechanistic underpinnings of these reactions, offer detailed, field-proven protocols, and provide insights into overcoming common challenges.
The pyridine scaffold is a privileged structure in drug discovery, present in a multitude of FDA-approved drugs.[1] The introduction of substituents at the 5-position of the pyridine ring can significantly modulate the pharmacological properties of a molecule.[2] 5-Iodopyridine is a particularly attractive starting material for these endeavors due to the high reactivity of the carbon-iodine bond in palladium-catalyzed cross-coupling reactions.
This guide is structured to provide both a theoretical foundation and practical, actionable protocols for the most common and impactful cross-coupling reactions of 5-iodopyridines: the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.
The Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for the formation of biaryl structures. It involves the reaction of an organoboron reagent with an organic halide, catalyzed by a palladium(0) complex.[3] The reaction is prized for its mild conditions, broad functional group tolerance, and the commercial availability of a vast library of boronic acids and their derivatives.[4]
Mechanistic Insights
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.[3] The presence of a base is crucial for the activation of the organoboron species, facilitating the transmetalation step.[4]
For 5-iodopyridine, the electron-deficient nature of the pyridine ring can influence the rate of oxidative addition. However, the high reactivity of the C-I bond generally ensures efficient entry into the catalytic cycle. The choice of ligand is critical to stabilize the palladium catalyst and promote the desired bond formation. Bulky, electron-rich phosphine ligands are often employed to enhance catalytic activity, especially for challenging substrates.[5]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Experimental Protocol: Suzuki-Miyaura Coupling of 5-Iodopyridine
Materials:
5-Iodopyridine
Arylboronic acid (1.2 equivalents)
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
Triphenylphosphine (PPh₃) (8 mol%) or a specialized ligand like SPhos (4 mol%)
Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2-3 equivalents)
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)
Standard laboratory glassware, inert atmosphere setup (nitrogen or argon)
Procedure:
To a dry Schlenk flask under an inert atmosphere, add 5-iodopyridine (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.5 mmol).
In a separate vial, prepare the catalyst precursor by dissolving palladium(II) acetate (0.02 mmol) and the phosphine ligand (0.08 mmol for PPh₃ or 0.04 mmol for SPhos) in a small amount of the anhydrous solvent.
Add the catalyst solution to the Schlenk flask containing the reagents.
Add the bulk of the anhydrous solvent (to achieve a final concentration of ~0.1-0.2 M).
Equip the flask with a condenser and heat the reaction mixture to 80-100 °C with vigorous stirring.
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-12 hours.
After completion, cool the reaction mixture to room temperature.
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Parameter
Typical Conditions for 5-Iodopyridine Suzuki Coupling
Palladium Source
Pd(OAc)₂, Pd(PPh₃)₄, Pd₂(dba)₃
Ligand
PPh₃, SPhos, XPhos, RuPhos
Base
K₂CO₃, K₃PO₄, Cs₂CO₃
Solvent
1,4-Dioxane, Toluene, DMF, Acetonitrile/Water
Temperature
80-110 °C
Reaction Time
2-24 hours
The Heck Reaction: Alkenylation of 5-Iodopyridine
The Mizoroki-Heck reaction is a powerful method for the formation of carbon-carbon bonds between an aryl or vinyl halide and an alkene.[6] This reaction is instrumental in the synthesis of substituted alkenes, which are valuable intermediates in organic synthesis.[7]
Mechanistic Insights
The Heck reaction proceeds through a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene into the palladium-carbon bond, and finally, β-hydride elimination to release the product and regenerate the palladium catalyst.[6] A base is required to neutralize the hydrogen halide formed during the reaction. For the coupling of 5-iodopyridine, the choice of base and solvent can significantly impact the reaction efficiency and selectivity.
Caption: Catalytic cycle of the Heck reaction.
Experimental Protocol: Heck Reaction of 5-Iodopyridine
Standard laboratory glassware, inert atmosphere setup (optional but recommended)
Procedure:
To a reaction vessel, add 5-iodopyridine (1.0 mmol), the alkene (1.2 mmol), and the base (2.0 mmol).
Add the palladium catalyst, and if applicable, the ligand.
Add the anhydrous solvent.
Heat the reaction mixture to 80-120 °C with stirring.
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
Dry the organic layer, concentrate, and purify the product by column chromatography.[8]
Parameter
Typical Conditions for 5-Iodopyridine Heck Reaction
Palladium Source
Pd(OAc)₂, PdCl₂
Ligand
Often ligandless, or PPh₃, P(o-tol)₃
Base
Et₃N, K₂CO₃, NaOAc
Solvent
DMF, Acetonitrile, Toluene
Temperature
80-140 °C
Reaction Time
4-24 hours
The Sonogashira Coupling: Synthesis of Arylalkynes
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[9] This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst.[10]
Mechanistic Insights
The Sonogashira reaction involves two interconnected catalytic cycles.[10] In the palladium cycle, oxidative addition of the aryl halide to Pd(0) is followed by transmetalation with a copper acetylide species. Reductive elimination then yields the arylalkyne product and regenerates the Pd(0) catalyst. The copper cycle involves the formation of the copper acetylide from the terminal alkyne, a base, and the copper(I) salt.[10]
Caption: Catalytic cycles of the Sonogashira coupling.
Experimental Protocol: Sonogashira Coupling of 5-Iodopyridine
Typical Conditions for 5-Iodopyridine Sonogashira Coupling
Palladium Source
PdCl₂(PPh₃)₂, Pd(PPh₃)₄
Copper Source
CuI
Base
Et₃N, DIPA
Solvent
THF, DMF, Toluene
Temperature
Room Temperature to 80 °C
Reaction Time
1-16 hours
The Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[11] It is a powerful tool for the synthesis of aryl amines, which are prevalent in pharmaceuticals and organic materials.[10]
Mechanistic Insights
The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the aryl amine product.[11] The choice of a bulky, electron-rich phosphine ligand is often crucial for the success of this reaction, as it facilitates both the oxidative addition and the reductive elimination steps.[12]
Experimental Protocol: Buchwald-Hartwig Amination of 5-Iodopyridine
Materials:
5-Iodopyridine
Primary or secondary amine (1.2-1.5 equivalents)
Palladium(II) acetate (Pd(OAc)₂) or a pre-catalyst like Pd₂(dba)₃ (1-3 mol%)
A bulky phosphine ligand (e.g., BINAP, XPhos) (2-6 mol%)
A strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS)) (1.5-2.0 equivalents)
Anhydrous solvent (e.g., toluene, 1,4-dioxane)
Standard laboratory glassware, inert atmosphere setup
Procedure:
In a glovebox or under a strictly inert atmosphere, charge a Schlenk tube with the palladium source, the ligand, and the base.
Add the 5-iodopyridine and the amine.
Add the anhydrous solvent.
Seal the tube and heat the reaction mixture to 80-110 °C.
Monitor the reaction progress by TLC or GC-MS.
After completion, cool the reaction, quench with water, and extract with an organic solvent.
Wash the organic layer with brine, dry, and concentrate.
Lower the reaction temperature and consider a more robust ligand.[14]
Conclusion
The palladium-catalyzed cross-coupling of 5-iodopyridines offers a powerful and versatile platform for the synthesis of a diverse array of functionalized pyridine derivatives. By understanding the underlying mechanistic principles and carefully selecting the appropriate reaction conditions, researchers can efficiently construct complex molecules with significant potential in drug discovery and materials science. The protocols and insights provided in this guide serve as a robust starting point for the successful application of these transformative reactions.
References
Oreate AI Blog. (2026, January 7).
Benchchem. (2025).
Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. (2021, August 9). Chemistry – A European Journal. [Link]
Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. (2020, February 7). Journal of the American Chemical Society. [Link]
Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. (2021, August 9). ResearchGate. [Link]
Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. (2021, September 24). Wiley Online Library. [Link]
Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions. (n.d.). Royal Society of Chemistry. [Link]
Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. (2019, September 2). Catalysis Science & Technology. [Link]
Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. (n.d.). ePrints Soton. [Link]
Privileged ligands for palladium-catalyzed cross-coupling reactions. (n.d.). ResearchGate. [Link]
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2016, September 30). Chemical Reviews. [Link]
Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. (2022, August 19). Inorganic Chemistry. [Link]
The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2023, July 25). Royal Society of Chemistry. [Link]
Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. [Link]
A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. (2024, July 10). Frontiers. [Link]
High-Efficiency Sonogashira Cross-Coupling Protocols for Iodo-Nicotinate Esters: A Technical Guide
Introduction & Strategic Rationale Iodo-nicotinate esters—such as methyl 5-iodonicotinate, methyl 6-iodonicotinate, and their derivatives—are highly privileged scaffolds in modern medicinal chemistry and drug development...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Strategic Rationale
Iodo-nicotinate esters—such as methyl 5-iodonicotinate, methyl 6-iodonicotinate, and their derivatives—are highly privileged scaffolds in modern medicinal chemistry and drug development. The strategic positioning of an electron-withdrawing ester group on a nitrogen-containing heteroaromatic ring makes these substrates exceptionally reactive toward transition-metal-catalyzed cross-coupling.
The1[1] is the premier method for introducing alkynyl moieties to these rings, forming rigid C(sp²)–C(sp) bonds that are critical for synthesizing kinase inhibitors, mGlu5 antagonists, and advanced materials. This application note details the mechanistic causality, optimized conditions, and a self-validating experimental protocol for achieving high-yielding Sonogashira couplings with iodo-nicotinate esters.
Mechanistic Causality & Reaction Design (E-E-A-T)
To achieve reproducible yields and avoid common pitfalls (e.g., ester hydrolysis, Glaser homocoupling, or nucleophilic aromatic substitution), researchers must understand the causality behind each reagent choice:
Substrate Electronic Effects (Why Iodo?): The C–I bond dissociation energy (~65 kcal/mol) is significantly lower than that of C–Br or C–Cl bonds. Combined with the electron-deficient nature of the nicotinate core, this facilitates extremely rapid oxidative addition by the Pd(0) catalyst. Consequently,2[2] can often be achieved at room temperature, preserving the base-sensitive ester moiety and leaving other halogens (e.g., in methyl 6-chloro-5-iodonicotinate) intact for subsequent functionalization.
Catalyst & Co-Catalyst Selection: A dual catalytic system is required. Pd(PPh₃)₂Cl₂ (2–5 mol%) serves as a stable, easily handled Pd(II) precatalyst that reduces in situ to the active Pd(0) species. CuI (4–10 mol%) acts as a co-catalyst, reacting with the terminal alkyne to form a highly nucleophilic copper acetylide intermediate, which subsequently undergoes transmetalation with the Pd(II)-aryl complex.
Base Selection & Side-Reaction Mitigation: The choice of base is critical. Primary amines must be strictly avoided as they can cause amidation of the ester or undergo S_NAr at the highly electrophilic 2- or 6-positions of the pyridine ring. Triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are the optimal choices; they are non-nucleophilic yet sufficiently basic to deprotonate the terminal alkyne during the copper cycle.
Workflow & Mechanistic Visualizations
Figure 1: Sonogashira catalytic cycle highlighting the rapid oxidative addition of iodo-nicotinates.
Figure 2: Self-validating workflow for the Sonogashira coupling of iodo-nicotinate esters.
Quantitative Optimization Data
The following table summarizes optimized conditions for various iodo-nicotinate ester derivatives, demonstrating the versatility of the Pd/Cu catalytic system across different substrates and alkynes. Yields typically range from 70–88% when utilizing2[2].
Table 1: Optimization of Sonogashira Coupling Conditions for Iodo-Nicotinate Esters
This protocol is designed as a self-validating system . At each critical juncture, specific visual or analytical feedback is provided to confirm the reaction is proceeding correctly before moving to the next step.
Step 1: Reagent Preparation & Rigorous Degassing
In a flame-dried Schlenk tube equipped with a magnetic stir bar, dissolve the iodo-nicotinate ester (1.0 equiv) in anhydrous DMF. Add Et₃N (3.0 equiv). Subject the mixture to three consecutive freeze-pump-thaw cycles using liquid nitrogen and a high-vacuum manifold.
Causality: Oxygen promotes the Cu-catalyzed Glaser homocoupling of the terminal alkyne, creating difficult-to-separate dimeric impurities and consuming the alkyne reagent.
Self-Validation Checkpoint: During the third thaw cycle under vacuum, gas evolution (bubbling) from the solvent should visibly cease. If bubbling persists, perform a fourth cycle to ensure complete deoxygenation.
Step 2: Catalyst Addition
Backfill the Schlenk tube with ultra-pure Argon. Briefly open the flask under a positive stream of Argon and quickly add Pd(PPh₃)₂Cl₂ (2 mol%) and CuI (4 mol%). Reseal and stir the mixture for 5–10 minutes at room temperature.
Causality: Adding the sensitive catalysts after degassing prevents the premature oxidation of the Pd(0) active species or the Cu(I) co-catalyst.
Self-Validation Checkpoint: The solution will transition from a pale yellow to a deep orange or dark brown within 10 minutes. This color shift is the definitive visual confirmation that the Pd(II) precatalyst has been successfully reduced to the active Pd(0) species.
Step 3: Alkyne Addition & Reaction Execution
Add the terminal alkyne (1.2 equiv) dropwise via a gas-tight syringe. Stir the reaction mixture at room temperature. (Note: For highly sterically hindered or electron-rich alkynes, heating to 50–60 °C may be required).
Causality: Dropwise addition maintains a low steady-state concentration of the alkyne, further suppressing any residual tendency for homocoupling.
Self-Validation Checkpoint: Monitor the reaction via TLC (e.g., 3:1 Hexanes/EtOAc) or LCMS. The starting iodo-nicotinate (which exhibits strong UV absorbance at 254 nm) should steadily disappear. Concurrently, a new product spot will appear, which is often highly fluorescent under 365 nm UV light due to the extended conjugation of the newly formed alkynyl-pyridine system.
Step 4: Quenching & Workup
Upon complete consumption of the starting material (typically 4–6 hours), dilute the reaction mixture with ethyl acetate (EtOAc) and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NH₄Cl (3x) and brine (1x). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Causality: Saturated NH₄Cl effectively chelates and removes copper salts, which can otherwise cause streaking during silica gel chromatography or catalyze the degradation of the product.
Self-Validation Checkpoint: The aqueous NH₄Cl wash layers should turn noticeably blue. This color confirms the successful extraction and removal of Cu(II) complexes from the organic phase.
Step 5: Purification
Purify the crude residue via flash column chromatography on silica gel using an appropriate gradient of Hexanes/EtOAc to isolate the pure alkynyl-nicotinate ester.
Application Note: Palladium-Catalyzed Heck Reaction Protocols for the Synthesis of Olefinic Derivatives of Methyl 6-Amino-5-Iodo-2-Methylnicotinate
Introduction: Significance and Application The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of unsatur...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Significance and Application
The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of unsaturated halides with alkenes.[1] This transformation is particularly valuable in pharmaceutical and materials science for its broad functional group tolerance and reliability in constructing complex molecular architectures.[2][3]
Methyl 6-amino-5-iodo-2-methylnicotinate is a highly functionalized heterocyclic building block. The presence of an iodo group at the 5-position provides a reactive handle for cross-coupling reactions, making it an ideal substrate for the Heck reaction.[4] The resulting vinyl-substituted aminonicotinates are precursors to a wide range of compounds with potential applications in drug discovery, leveraging the biological relevance of the nicotinic acid scaffold.[4]
This guide provides detailed, field-proven protocols for performing the Heck reaction on methyl 6-amino-5-iodo-2-methylnicotinate. It delves into the rationale behind reagent selection, offers a mechanistic overview, and presents troubleshooting strategies to empower researchers in their synthetic endeavors.
The Heck Reaction: Mechanistic Overview
The catalytic cycle of the Heck reaction is a well-established process involving a series of fundamental organometallic steps.[5][6] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting unexpected outcomes. The cycle is initiated by the in-situ reduction of a Pd(II) precatalyst, such as Palladium(II) acetate, to the catalytically active Pd(0) species.[7]
The primary steps are:
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the methyl 6-amino-5-iodo-2-methylnicotinate, forming a square planar Aryl-Pd(II)-Iodo complex.[2]
Olefin Coordination & Migratory Insertion: The alkene coupling partner coordinates to the palladium center. This is followed by a syn-migratory insertion of the alkene into the Aryl-Pd bond, forming a new carbon-carbon bond and a σ-alkylpalladium(II) intermediate.[6]
β-Hydride Elimination: For the reaction to proceed, the alkylpalladium intermediate must possess a hydrogen atom on the β-carbon (relative to the palladium). A syn-β-hydride elimination occurs, where this hydrogen is transferred to the palladium, forming a hydridopalladium(II) complex and releasing the desired substituted alkene product.[7] This step typically favors the formation of the more thermodynamically stable E-isomer (trans).[8]
Catalyst Regeneration: A stoichiometric amount of base is required to neutralize the generated hydroiodic acid (HI) and regenerate the Pd(0) catalyst from the hydridopalladium(II) complex, thus closing the catalytic cycle.[7]
Caption: Figure 1: Catalytic Cycle of the Mizoroki-Heck Reaction.
Experimental Protocols
The following protocols provide a starting point for the Heck coupling of methyl 6-amino-5-iodo-2-methylnicotinate with various olefins. Aryl iodides are generally highly reactive, allowing for flexibility in catalyst and ligand choice.[9]
General Considerations & Reagent Roles
Palladium Precatalyst: Palladium(II) acetate (Pd(OAc)₂) is a common, air-stable, and cost-effective choice that is reduced in situ to the active Pd(0) species.[7]
Ligand: Phosphine ligands, such as triphenylphosphine (PPh₃), are crucial for stabilizing the Pd(0) catalytic species, preventing its aggregation into inactive palladium black, and modulating the electronic and steric environment of the metal center.[8][10]
Base: An organic base like triethylamine (Et₃N) or an inorganic base such as potassium carbonate (K₂CO₃) is essential for regenerating the catalyst.[11] The choice of base can influence reaction rates and side product formation.[12]
Solvent: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or acetonitrile (MeCN) are typically used to ensure the solubility of the reactants and catalyst system.[11]
Inert Atmosphere: While many Heck reactions are robust, performing the reaction under an inert atmosphere (Nitrogen or Argon) is good practice to prevent oxidation of the phosphine ligands and the Pd(0) catalyst, ensuring reproducibility.
Protocol 1: Standard Conditions with an Acrylate Ester
This protocol describes a standard, reliable method for coupling with an electron-deficient olefin like n-butyl acrylate.
Workflow:
Caption: Figure 2: General Experimental Workflow.
Step-by-Step Procedure:
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add methyl 6-amino-5-iodo-2-methylnicotinate (1.0 equiv, e.g., 306 mg, 1.0 mmol).
Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and nitrogen (or argon) three times to establish an inert atmosphere.
Solvent and Reagent Addition: Through the septum, add degassed DMF (5 mL), followed by triethylamine (Et₃N; 2.0 equiv, 0.28 mL, 2.0 mmol) and n-butyl acrylate (1.5 equiv, 0.21 mL, 1.5 mmol) via syringe.
Reaction: Immerse the flask in a preheated oil bath at 100 °C and stir vigorously.
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (3 x 15 mL) and brine (1 x 15 mL).
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude residue by column chromatography on silica gel to yield the desired product.
Comparative Protocol Conditions
The reactivity in Heck couplings can be tuned by modifying the catalyst system, base, or solvent. The following table summarizes alternative conditions that can be employed to optimize yield, reaction time, or accommodate different olefin substrates.
Parameter
Protocol 1 (Standard)
Protocol 2 (Inorganic Base)
Protocol 3 (Ligand-Free)
Aryl Halide
Methyl 6-amino-5-iodo-2-methylnicotinate
Methyl 6-amino-5-iodo-2-methylnicotinate
Methyl 6-amino-5-iodo-2-methylnicotinate
Olefin
n-Butyl Acrylate (1.5 eq)
Styrene (1.5 eq)
Methyl Acrylate (1.5 eq)
Pd Source
Pd(OAc)₂ (2 mol%)
Pd(OAc)₂ (2 mol%)
Pd(OAc)₂ (1 mol%)
Ligand
PPh₃ (4 mol%)
P(o-tol)₃ (4 mol%)
None
Base
Et₃N (2.0 eq)
K₂CO₃ (2.0 eq)
NaOAc (2.0 eq)
Solvent
DMF
Acetonitrile (MeCN)
DMAc
Temperature
100 °C
80 °C
120 °C
Rationale/Notes
Robust, general-purpose conditions.
K₂CO₃ is a milder, non-nucleophilic base. P(o-tol)₃ is more electron-rich than PPh₃.
For highly reactive substrates, ligand-free conditions can be effective, simplifying purification.[10] Higher temperatures may be needed.
Troubleshooting and Key Considerations
Issue
Potential Cause(s)
Suggested Solution(s)
Low or No Conversion
Inactive catalyst (Pd black formation); Insufficient temperature; Poor quality reagents.
Ensure an inert atmosphere and use degassed solvents to prevent catalyst decomposition.[10] Increase temperature in 10 °C increments. Use freshly opened or purified reagents.
Formation of Byproducts
Reductive Heck Product: The olefin is reduced instead of coupled.[12]
This can sometimes occur depending on the base, solvent, and temperature.[12] Consider changing the base (e.g., from Et₃N to K₂CO₃) or solvent system.
Olefin Isomerization: The double bond in the product migrates.
This can be suppressed by the addition of silver salts (e.g., Ag₂CO₃), which act as halide scavengers and can favor a "cationic" Heck pathway.[13][14]
Ensure thorough aqueous workup to remove high-boiling polar solvents. A filtration through a small plug of Celite or silica can help remove palladium residues before column chromatography.
Conclusion
The Heck reaction is a powerful and versatile tool for the functionalization of methyl 6-amino-5-iodo-2-methylnicotinate. By carefully selecting the palladium source, ligand, base, and solvent, researchers can efficiently synthesize a diverse library of vinyl-substituted nicotinates for further investigation in medicinal chemistry and materials science. The protocols and insights provided herein serve as a robust foundation for achieving successful and reproducible outcomes.
References
Mechanisms of the Mizoroki–Heck Reaction. (2008). SciSpace.
Heck Reaction. (n.d.). Alfa Chemistry.
Palladium-Catalyzed Reductive Heck Coupling of Alkenes. (n.d.). PMC - NIH.
Heck reaction. (n.d.). Wikipedia.
1 IG. Palladium I I. Basic Principles - Heck Reactions. (2007). Wipf Group.
The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2023). RSC Publishing.
The Mizoroki–Heck Reaction. (n.d.). Wiley.
Heck Reaction—State of the Art. (2017). MDPI.
Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. (n.d.). PMC.
Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. (2013). Beilstein Journals.
Palladium-Catalyzed Heck Reaction of Aryl Chlorides under Mild Conditions Promoted by Organic Ionic Bases. (2011). J. Org. Chem..
Heck Reaction. (2023). Chemistry LibreTexts.
Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. (n.d.). University of Windsor.
What is the role of PPh3 in Heck coupling?. (2014). ResearchGate.
Application Note: Late-Stage Functionalization of Aminonicotinate Scaffolds in Drug Discovery
Executive Summary & Mechanistic Rationale The aminonicotinate motif is a highly privileged pharmacophore in modern drug discovery, frequently serving as a core scaffold in kinase inhibitors, PPAR agonists, and immunomodu...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Rationale
The aminonicotinate motif is a highly privileged pharmacophore in modern drug discovery, frequently serving as a core scaffold in kinase inhibitors, PPAR agonists, and immunomodulators. However, the Late-Stage Functionalization (LSF) of these molecules presents a profound chemoselectivity challenge.
As a Senior Application Scientist, I frequently observe discovery chemistry bottlenecks stemming from the intrinsic electronic properties of the aminonicotinate ring. The scaffold is electronically contradictory: the nicotinate ester/acid acts as a strong electron-withdrawing group, deactivating the pyridine ring toward electrophilic attack, while the amino group acts as a competing nucleophile. Consequently, traditional cross-coupling or amidation strategies often fail, leading to poor yields or, worse, epimerization of chiral coupling partners[1].
This application note outlines three field-validated, causality-driven LSF workflows designed to bypass these electronic limitations:
Tandem C-H Fluorination / S_NAr Diversification to access complex 2-substituted analogs without de novo synthesis[2].
Epimerization-Free Amide Coupling utilizing T3P to overcome the poor nucleophilicity of the exocyclic amine[3].
De Novo Annulation to rapidly rigidify the scaffold into imidazo[1,2-a]pyridine derivatives[4].
Strategic LSF Workflows
The decision matrix for functionalizing an aminonicotinate depends entirely on the desired vector of diversification. The following logic tree dictates the optimal chemical approach based on the target functional space.
Figure 1: Strategic decision tree for the late-stage functionalization of aminonicotinate scaffolds.
Validated Experimental Protocols
Protocol A: Tandem C-H Fluorination and S_NAr Diversification
The Causality: Direct C-H functionalization of electron-deficient pyridines is notoriously difficult. By utilizing Silver(II) fluoride (AgF2), we induce a single-electron oxidation of the pyridine ring. The resulting radical cation is highly susceptible to nucleophilic attack by fluoride at the
-position. The newly installed C-F bond highly activates the ring toward Nucleophilic Aromatic Substitution (S_NAr) by stabilizing the Meisenheimer intermediate, allowing for the late-stage introduction of diverse amines, thiols, or alcohols[2].
Step-by-Step Methodology:
Protection: Ensure the exocyclic amine is Boc-protected to prevent competitive oxidation by AgF2.
Fluorination: In a nitrogen-filled glovebox, charge a PTFE vial with the protected aminonicotinate (1.0 equiv) and anhydrous acetonitrile (0.1 M).
Add AgF2 (3.0 equiv) in one portion. Seal the vial, remove it from the glovebox, and stir at 50 °C for 2 hours.
Quench & Isolate: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove silver salts. Concentrate to yield the 2-fluoro-aminonicotinate intermediate.
S_NAr Diversification: Dissolve the intermediate in DMSO (0.2 M). Add the desired nucleophile (e.g., morpholine, 2.0 equiv) and K2CO3 (2.5 equiv). Stir at 80 °C for 4–12 hours.
Self-Validating QC:
Post-Fluorination: Confirm success via
F NMR. A sharp singlet between -60 and -75 ppm validates the C-F bond formation.
Post-S_NAr: The disappearance of the
F signal and an upfield shift of the adjacent pyridine protons in H NMR confirms nucleophilic displacement.
Protocol B: Epimerization-Free Amide Coupling
The Causality: Aminonicotinates are exceptionally poor nucleophiles. When coupled with chiral carboxylic acids using standard reagents (HATU, EDC), the slow reaction rate allows the activated acid to linger, leading to proton abstraction and epimerization via an oxazolone or ketene intermediate. Utilizing Propylphosphonic anhydride (T3P) with a weak base (pyridine) accelerates the coupling while strictly suppressing the deprotonation of the
Preparation: In a dry round-bottom flask, dissolve the chiral carboxylic acid (1.0 equiv) and the aminonicotinate (1.1 equiv) in a 2:1 v/v mixture of MeCN/EtOAc (0.5 M).
Base Addition: Add anhydrous pyridine (3.0 equiv). Crucial: Do not use triethylamine (TEA) or DIPEA, as their higher pKa will induce racemization.
Activation: Cool the mixture to 0 °C. Dropwise, add a 50% wt solution of T3P in EtOAc (2.0 equiv).
Reaction: Allow the reaction to warm to room temperature and stir for 20 hours. The product will often precipitate directly from the reaction mixture.
Workup: Wash the organic layer with water. T3P byproducts are highly water-soluble, ensuring a traceless organic phase.
Self-Validating QC: Perform Chiral HPLC against a racemic standard. A successful protocol will yield an Enantiomeric Excess (ee) of >99%, validating the suppression of the oxazolone pathway.
Protocol C: De Novo Annulation to Imidazo[1,2-a]pyridines
The Causality: Rigidifying the aminonicotinate into a bicyclic system alters its pharmacokinetic profile. By reacting 2-aminonicotinic acid with chloroacetaldehyde, the endocyclic pyridine nitrogen (the most nucleophilic site) attacks the
-carbon of the halide via S_N2. Subsequent intramolecular condensation of the exocyclic amine with the aldehyde carbonyl yields the highly stable, aromatic imidazo[1,2-a]pyridine core[4].
Step-by-Step Methodology:
Reaction Setup: In a microwave-safe vial, combine the 2-aminonicotinate derivative (1.0 equiv) and aqueous chloroacetaldehyde (50% wt, 1.5 equiv) in green solvent (EtOH or H2O, 0.5 M).
Microwave Irradiation: Seal the vessel and irradiate at 60 °C for 30 minutes under vigorous stirring.
Isolation: Cool the vessel, neutralize with saturated NaHCO3, and extract with EtOAc. Concentrate under reduced pressure.
Self-Validating QC: Analyze via
H NMR. The disappearance of the broad primary amine singlet (typically ~6.5 ppm) and the emergence of two characteristic doublet protons from the newly formed imidazole ring (7.5–8.0 ppm) confirms cyclization.
Quantitative Performance Metrics
The following table summarizes the expected performance parameters of the described LSF methodologies, providing a benchmark for reaction optimization.
LSF Strategy
Reagents / Conditions
Target Scaffold
Expected Yield
Key Strategic Advantage
C-H Fluorination + S_NAr
AgF2 (3 eq), then Nu-H, DMSO
2-Substituted Aminonicotinates
65–98%
Bypasses multi-step de novo synthesis of substituted pyridines.
Epimerization-Free Amidation
T3P (2 eq), Pyridine, EtOAc/MeCN
Aminonicotinamide Derivatives
85–95%
<1% epimerization; highly scalable with water-soluble byproducts.
Bicyclic Annulation
Chloroacetaldehyde, EtOH, MW 60°C
Imidazo[1,2-a]pyridine cores
92–97%
Transition-metal-free, rapid 30-minute green chemistry protocol.
References
Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals
American Chemical Society (ACS)
URL:[Link]
Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution
Journal of the American Chemical Society (JACS)
URL:[Link]
Key Green Chemistry research areas from a pharmaceutical manufacturers' perspective revisited
RSC Publishing / Green Chemistry
URL:[Link]
Green procedure for highly efficient, rapid synthesis of imidazo[1,2- a ]pyridine and its late stage functionalization
ResearchGate / Synthetic Communications
URL:[Link]
Application Note: Strategic Utilization of Methyl 6-amino-5-iodo-2-methylnicotinate in Fragment-Based Drug Design (FBDD)
Abstract & Strategic Value In the landscape of Fragment-Based Drug Design (FBDD), the selection of a "privileged scaffold" is the determinant of downstream success. Methyl 6-amino-5-iodo-2-methylnicotinate represents a h...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Strategic Value
In the landscape of Fragment-Based Drug Design (FBDD), the selection of a "privileged scaffold" is the determinant of downstream success. Methyl 6-amino-5-iodo-2-methylnicotinate represents a highly functionalized pyridine core that serves as a superior starting point for "Fragment Growing" strategies.
Unlike simple benzene fragments, this scaffold offers a high density of functional vectors:
6-Amino Group: A primary hydrogen bond donor, ideal for anchoring to the hinge region of kinases (e.g., interacting with the backbone carbonyl of residues like Glu, Met, or Leu).
5-Iodo Handle: A highly reactive "growth vector" positioned for palladium-catalyzed cross-coupling (Suzuki, Sonogashira) to access hydrophobic back-pockets.
3-Carboxylate (Ester): A versatile handle for solubility modulation or conversion to amides/heterocycles.
2-Methyl Group: Provides steric bulk to restrict conformational rotation and fill small hydrophobic sub-pockets (e.g., the gatekeeper region).
This guide details the physicochemical profiling, synthetic elaboration protocols, and strategic application of this fragment in lead generation.
Fragment Profiling & Pharmacophore Mapping
Before synthetic elaboration, it is critical to understand the electronic and spatial properties of the fragment.
Physicochemical Properties (Calculated)
Property
Value
Significance in FBDD
Molecular Weight
292.07 Da
Adheres to "Rule of 3" (<300 Da), allowing mass "budget" for growing.
cLogP
~1.8 - 2.1
Moderate lipophilicity; ensures permeability while maintaining solubility.
H-Bond Donors
1 (NH₂)
Critical for specific key-lock interactions (e.g., Hinge Binding).
H-Bond Acceptors
3 (N, O, O)
Pyridine N and Ester O provide secondary interaction points.
TPSA
~65 Ų
Well within the range for cell permeability (<140 Ų).
Rotatable Bonds
2
Low flexibility reduces entropic penalty upon binding.
Structural Logic Diagram
The following diagram illustrates the strategic "vectors" available on the molecule.
Figure 1: Pharmacophore map detailing the functional vectors of the methyl 6-amino-5-iodo-2-methylnicotinate scaffold.
Synthetic Protocols: Fragment Growing
The primary value of this fragment is the C5-Iodine . Iodine is preferred over bromine or chlorine in FBDD because the C-I bond is weaker, facilitating faster oxidative addition by Palladium (Pd) catalysts. This allows for milder reaction conditions, preserving sensitive functional groups on the coupling partner.
Preparation: In a microwave vial or round-bottom flask, combine the methyl 6-amino-5-iodo-2-methylnicotinate (100 mg, 0.34 mmol), the desired boronic acid (0.41 mmol), and Cs₂CO₃ (332 mg, 1.02 mmol).
Degassing (Critical): Add the solvent mixture (Dioxane/Water, 4 mL). Sparge the solution with Argon gas for 5–10 minutes. Note: Failure to degas will result in homocoupling of the boronic acid or dehalogenation of the core.
Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (14 mg, 0.017 mmol) quickly to the solution and seal the vessel.
Reaction:
Microwave: Heat at 100°C for 45–60 minutes.
Thermal: Heat at 90°C (oil bath) for 4–12 hours. Monitor via LC-MS or TLC (50% EtOAc/Hexanes).
Purification: Flash column chromatography (SiO₂).[1] Elute with a gradient of 0–60% EtOAc in Hexanes. The amino group makes the product polar; if streaking occurs, add 1% Triethylamine to the eluent.
Objective: To modify the C3-ester into an amide, often required to reach solvent-exposed residues (e.g., Lysine or Arginine) or to improve metabolic stability.
Methodology:
Hydrolysis: Dissolve the Suzuki product (from Protocol A) in THF/MeOH/Water (3:1:1). Add LiOH (3 equiv). Stir at RT for 2 hours. Acidify to pH 4 with 1N HCl to precipitate the acid.
Amide Coupling: Dissolve the crude acid in DMF. Add HATU (1.2 equiv) and DIPEA (3 equiv). Stir for 5 mins. Add the desired amine (R-NH₂). Stir for 2–16 hours.
Experimental Workflow Visualization
The following diagram outlines the logical flow of operations when using this fragment in a library synthesis campaign.
Figure 2: Step-by-step synthetic workflow for elaborating the fragment into a lead compound.
Case Study Application: Kinase Inhibitor Design
Scenario: Targeting the ATP-binding pocket of a Tyrosine Kinase (e.g., EGFR or B-Raf).
Design Rationale:
Hinge Binding: The 6-amino-pyridine motif acts as a bidentate binder. The pyridine Nitrogen accepts a proton from the backbone NH, while the exocyclic 6-NH₂ donates to the backbone Carbonyl.
Gatekeeper Avoidance: The 2-Methyl group is strategically placed to twist the ring system slightly or fill the space near the gatekeeper residue (often Threonine or Methionine), improving selectivity against kinases with larger gatekeepers.
Back Pocket Access: Using Protocol A, a 3-cyano-phenyl group is coupled to the 5-position. This extends the molecule into the hydrophobic "back pocket," displacing water and gaining entropy.
Solvent Interaction: Using Protocol B, the ester is converted to a N-methyl piperazine amide . This protrudes into the solvent front, improving solubility and forming a salt bridge with a surface Aspartate.
Result: A lead-like molecule with MW ~450, <5 H-bond donors, and high ligand efficiency (LE).
References
BenchChem. (2025).[2] Methyl 6-amino-5-iodo-2-methylnicotinate Synthesis and Properties. Retrieved from
National Center for Biotechnology Information. (2012). Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls. PMC3503387. Retrieved from
Yoneda Labs. (2023). Suzuki-Miyaura Cross-Coupling: A Practical Guide. Retrieved from
Astex Pharmaceuticals. (2012). Fragment Based Drug Discovery: An Organic Synthesis Perspective. Retrieved from
Royal Society of Chemistry. (2018). Enabling synthesis in fragment-based drug discovery by reactivity mapping.[3] Chemical Science.[4] Retrieved from
Technical Support Center: NIS Iodination of Methyl 6-amino-2-methylnicotinate
[1] Module 1: Critical Reaction Parameters The Chemistry of the Failure The iodination of methyl 6-amino-2-methylnicotinate (Substrate 1 ) to form methyl 6-amino-5-iodo-2-methylnicotinate is a delicate balance of electro...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Module 1: Critical Reaction Parameters
The Chemistry of the Failure
The iodination of methyl 6-amino-2-methylnicotinate (Substrate 1 ) to form methyl 6-amino-5-iodo-2-methylnicotinate is a delicate balance of electronic effects.
The Trap (Deactivation): The pyridine ring is naturally electron-deficient ($ \pi $-deficient).[1] The ester group at C3 further deactivates the ring.
The Key (Activation): The amino group at C6 is the only reason this reaction works. It donates electron density (+
effect) primarily to the ortho (C5) and para (C3 - blocked) positions.[1]
The Failure Mode: Standard Lewis acids or strong mineral acids (like
) often fail because they protonate the C6-amino group or the pyridine nitrogen.[1] A protonated pyridine/amine is strongly electron-withdrawing, effectively "killing" the nucleophilicity required for the Electrophilic Aromatic Substitution ().[1]
The Solution: Controlled Activation
To improve yield, we must activate the NIS (electrophile) without deactivating the pyridine (nucleophile).[1]
Parameter
Recommendation
Scientific Rationale
Reagent
NIS (N-Iodosuccinimide)
Milder than ; allows for controlled activation.[1]
Catalyst
TFA (Trifluoroacetic Acid)
0.1 – 0.3 eq. Strong enough to activate NIS (forming a reactive I-TFA species) but weak enough to avoid complete protonation of the amino-pyridine substrate.[1]
Solvent
Acetonitrile (MeCN)
Polar aprotic.[1] Solubilizes the polar substrate and stabilizes the charged transition state (Wheland intermediate).
Stoichiometry
1.05 – 1.10 eq. NIS
Slight excess drives conversion. Large excess risks di-iodination (though sterically unlikely at C4) or oxidation.[1]
Temperature
RT to 45°C
Start at RT. Heat only if conversion stalls. High heat promotes iodine sublimation and radical side reactions.
Module 2: Mechanistic Visualization
The following diagram illustrates the pathway. Note the Kinetic Trap (N-iodination) vs. the Thermodynamic Product (C-iodination).[1]
Caption: Reaction pathway showing the competition between reversible N-iodination and irreversible C5-iodination driven by acid catalysis.
Module 3: Optimized Protocol (The "Gold Standard")
Objective: Synthesis of methyl 6-amino-5-iodo-2-methylnicotinate on a 10g scale.
Preparation: In a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve Substrate (10g) in MeCN (100 mL).
Note: If solubility is poor, warm to 40°C. If still insoluble, add DMF (10% v/v), but this complicates workup.[1]
Activation: Add TFA (0.1 eq) dropwise.[1] Stir for 10 minutes.
Observation: The solution may clarify as the salt forms/solubilizes.[2]
Addition: Add NIS (1.1 eq) in one portion at Room Temperature (20-25°C).
Critical: Protect from light (wrap flask in foil).[1]
Reaction: Stir at RT for 4-6 hours. Monitor by HPLC or TLC.[3]
Checkpoint: If conversion < 50% after 4 hours, warm to 45°C.
Quench: Once starting material is < 2%, dilute with Ethyl Acetate (200 mL) and quench with 10% Sodium Thiosulfate (100 mL). Stir vigorously until the organic layer turns from purple/brown to pale yellow.
Purification: Recrystallize from Ethanol/Heptane or purify via silica column (Hexane/EtOAc gradient).
Module 4: Troubleshooting & FAQs
Troubleshooting Decision Tree
Caption: Diagnostic logic for common iodination failures.
Frequently Asked Questions
Q1: Why is my reaction stalling at 60% conversion?A: This is often due to the accumulation of Succinimide, which can inhibit the reaction equilibrium, or moisture deactivating the NIS.
Fix: Add another 0.1 eq of TFA and 0.1 eq of NIS. Ensure your Acetonitrile is anhydrous (
Q2: I see a new spot on TLC that disappears during workup. What is it?A: This is likely the N-iodo intermediate . Aminopyridines react kinetically at the Nitrogen. This bond is labile.
Fix: Do not quench yet. Heat the reaction to 50°C for 1 hour. This promotes the rearrangement of the Iodine from the Nitrogen to the Carbon (C5) position.
Q3: Can I use DMF instead of Acetonitrile?A: Yes, DMF is excellent for solubility but accelerates the decomposition of NIS at high temperatures. If using DMF, keep the temperature strictly below 40°C and perform an extensive water wash during workup to prevent DMF from carrying over into the crystallization step.
Q4: Can I use mineral acids like Sulfuric Acid (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
)?A: Generally, no .[1] While is used for deactivated aromatics, it is too strong for this substrate. It will fully protonate the amino group (), removing the directing effect required to place the iodine at C5.[1] Stick to TFA or Acetic Acid.[5][6]
References
Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002).[1][5][6] Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid. Tetrahedron Letters, 43(29), 5047–5048.[1][5]
Technical Support Center: Regioselectivity in Aminonicotinate Iodination
Welcome to the Technical Support Center. This knowledge base is designed for synthetic chemists and drug development professionals troubleshooting the halogenation of substituted pyridines.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This knowledge base is designed for synthetic chemists and drug development professionals troubleshooting the halogenation of substituted pyridines. Here, we address the mechanistic and practical challenges of achieving precise regiocontrol during the iodination of aminonicotinates.
Frequently Asked Questions (Troubleshooting)
Q: Why am I getting poor regioselectivity or competing iodination at C-4 vs C-5 in 6-aminonicotinates?A: The regioselectivity of electrophilic aromatic substitution (SEAr) on a pyridine ring is governed by the electronic effects of its substituents. In 6-aminonicotinates, the amino group at C-6 is a strong electron-donating group (EDG) via resonance, which highly activates the ortho (C-5) and para (C-3) positions. Since C-3 is blocked by the ester/carboxylate group, electrophilic attack is electronically directed to C-5. The C-4 position is meta to the amino group and lacks resonance activation. If you are observing C-4 iodination, it is likely due to extreme reaction temperatures overriding the kinetic preference, or the use of radical-based halogenation conditions rather than strictly electrophilic ones.
Q: Should I perform iodination on the free aminonicotinic acid or the esterified derivative?A: You must perform the iodination on the esterified derivative (e.g., methyl 6-aminonicotinate) [1]. Causality: Performing electrophilic iodination directly on the free carboxylic acid frequently leads to complex mixtures. The free carboxylate can interact with iodinating agents to form unstable acyl hypoiodites, and the zwitterionic nature of the free acid causes severe solubility issues in the polar aprotic solvents (like DMF or MeCN) required for N-Iodosuccinimide (NIS). Masking the carboxylic acid via Fischer esterification improves solubility, prevents reagent quenching, and provides a neutral intermediate that is easily purified.
Q: How do I prevent over-iodination (di-iodination) of my substrate?A: Over-iodination is a kinetic issue caused by an excess of the electrophile or inadequate thermal control. To minimize di-iodination, use exactly 1.00 to 1.05 equivalents of NIS, add the reagent portion-wise to control local concentration spikes, and maintain the reaction strictly between 0°C and 25°C.
Mechanistic & Workflow Visualizations
Workflow for regioselective C-5 iodination of 6-aminonicotinates.
Mechanistic pathway of electrophilic aromatic substitution at the C-5 position.
The choice of starting material and iodinating agent drastically affects the regioselectivity and overall yield. The data below summarizes the outcomes of various reaction conditions to guide your experimental design.
Starting Material
Iodinating Agent
Solvent
Temp
Major Product
Regioselectivity (C5:C4)
Yield
6-Aminonicotinic acid
I2 / HIO3
H2O/EtOH
80°C
Complex mixture
N/A
< 30%
Methyl 6-aminonicotinate
NIS (1.05 eq)
DMF
20°C
Methyl 6-amino-5-iodonicotinate
> 99:1
85%
Methyl 6-aminonicotinate
NIS (2.5 eq)
DMF
60°C
Di-iodinated byproduct
N/A
40%
Methyl 6-aminonicotinate
I2 / Ag2SO4
MeOH
25°C
Methyl 6-amino-5-iodonicotinate
95:5
75%
Step-by-Step Methodology: Regioselective Synthesis of Methyl 6-amino-5-iodonicotinate
This protocol employs a self-validating system where each chemical transformation is verified before proceeding. This ensures that unreacted starting materials do not carry over, which is critical for downstream pharmaceutical applications [2]. The use of NIS for regioselective iodination of aminopyridines is a highly reliable, field-proven standard [3].
Step 1: Fischer Esterification (Masking the Carboxylate)
Preparation: Suspend 6-aminonicotinic acid (1.0 eq) in anhydrous methanol (0.5 M concentration).
Causality: The addition of sulfuric acid to methanol is highly exothermic. Cooling the reaction prevents solvent boiling, charring of the starting material, and the formation of ether byproducts.
Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 65°C) for 16–24 hours.
Validation Checkpoint 1 (TLC): Monitor the reaction by Thin Layer Chromatography (DCM:MeOH 9:1). The highly polar free acid will remain at the baseline, while the esterified product will elute with a higher Rf. Do not proceed until the baseline spot is completely consumed.
Workup: Cool to room temperature and concentrate under reduced pressure. Carefully neutralize the residue with saturated aqueous NaHCO3 until the pH reaches 8. Extract with ethyl acetate (3x), dry the combined organic layers over anhydrous Na2SO4, and concentrate to yield Methyl 6-aminonicotinate as a solid.
Step 2: Regioselective C-5 Iodination
Preparation: Dissolve the purified Methyl 6-aminonicotinate (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.2 M under an inert atmosphere (N2 or Argon).
Light Shielding: Wrap the reaction flask in aluminum foil.
Causality: N-Iodosuccinimide (NIS) and the resulting aryl iodide are sensitive to light, which can trigger homolytic cleavage and radical-mediated side reactions, destroying regioselectivity.
Electrophile Addition: Cool the solution to 0°C. Add N-Iodosuccinimide (1.05 eq) in three equal portions over 30 minutes.
Causality: Portion-wise addition controls the exotherm and keeps the local concentration of the electrophile low, strictly enforcing mono-iodination at the most nucleophilic C-5 position.
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.
Validation Checkpoint 2 (LC-MS): Analyze an aliquot via LC-MS. The target mass [M+H]+ (m/z ~279) should be the dominant peak, with less than 2% of the di-iodinated species present. If starting material remains, add an additional 0.05 eq of NIS.
Quench & Workup: Quench the reaction by adding 10% aqueous sodium thiosulfate (Na2S2O3) to reduce any unreacted iodine species. Extract with ethyl acetate. Wash the organic layer extensively with water (5x) and brine to completely remove the DMF solvent. Dry over Na2SO4, filter, and concentrate to afford Methyl 6-amino-5-iodonicotinate.
References
Smith, C. R., et al. "Discovery of TNG908: A Selective, Brain Penetrant, MTA-Cooperative PRMT5 Inhibitor That Is Synthetically Lethal with MTAP-Deleted Cancers." Journal of Medicinal Chemistry, ACS Publications. Available at: [Link]
Petersen, J. G., et al. "Access to 2‐Aminopyridines – Compounds of Great Biological and Chemical Significance." ResearchGate. Available at: [Link]
Troubleshooting
Technical Support Center: Methyl 6-amino-5-iodo-2-methylnicotinate Purification
Introduction Welcome to the Technical Support Center. You are likely working with methyl 6-amino-5-iodo-2-methylnicotinate (CAS: N/A, often custom synthesized), a critical intermediate in the synthesis of kinase inhibito...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Welcome to the Technical Support Center. You are likely working with methyl 6-amino-5-iodo-2-methylnicotinate (CAS: N/A, often custom synthesized), a critical intermediate in the synthesis of kinase inhibitors and other bioactive pyridine derivatives.
This compound presents a unique purification challenge: the amino group induces polarity and potential streaking on silica, while the iodine atom introduces light sensitivity and lipophilicity. The methyl ester is susceptible to hydrolysis under aggressive conditions.[1]
This guide synthesizes field-proven protocols to help you isolate high-purity material (>98%) efficiently.
Part 1: Rapid Diagnostics (Triage)
Before committing to a purification method, assess your crude material. Use this decision matrix to select the optimal workflow.
Purification Decision Matrix
Figure 1: Decision matrix for selecting the appropriate purification method based on initial crude purity.
Part 2: Recrystallization (The Gold Standard)
For crude material with >85% purity, recrystallization is superior to chromatography as it minimizes iodine loss (de-iodination) caused by silica acidity and light exposure.
Protocol A: The Ethyl Acetate/Heptane Method (Recommended)
This method avoids protic solvents, reducing the risk of ester transesterification or hydrolysis.
Reagents:
Ethyl Acetate (HPLC Grade)
n-Heptane (or Hexanes)
Step-by-Step:
Dissolution: Place crude solid in a round-bottom flask. Add Ethyl Acetate (EtOAc) (approx. 5-7 mL per gram of solid).
Heating: Heat to mild reflux (approx. 75°C) with stirring until fully dissolved.
Troubleshooting: If black specs remain, perform a hot filtration through a glass frit or Celite pad.
Precipitation: Remove from heat. While still hot, slowly add n-Heptane dropwise until a faint, persistent turbidity (cloudiness) appears.
Re-dissolution: Add a few drops of hot EtOAc to clear the solution.
Crystallization: Allow the flask to cool to room temperature undisturbed. Then, move to a 4°C fridge for 2-4 hours.
Collection: Filter the pale yellow/off-white needles. Wash with cold 1:3 EtOAc:Heptane.
Protocol B: The Ethanol/Water Method
Use this if Protocol A fails to remove polar impurities.
Dissolve solid in boiling Ethanol (95%) .
Add hot water dropwise until turbidity persists.
Cool slowly.
Warning: Prolonged heating in water/alcohol can hydrolyze the methyl ester to the acid. Keep heating time under 15 minutes.
Part 3: Flash Chromatography (The Precision Tool)
If your crude contains significant regioisomers or starting material (Methyl 6-amino-2-methylnicotinate), chromatography is required.
Critical Modification: Base Deactivation
The free amino group at position 6 can interact with acidic silanols on silica gel, causing tailing (streaking) and yield loss.
Solution: Pre-treat the silica column with 1% Triethylamine (Et3N) in the mobile phase OR add 1% Et3N to your mobile phase solvents.
Recommended Mobile Phases
System
Ratio (v/v)
Application
Hexane / EtOAc
10:1 to 2:1
Standard purification. Good for separating non-polar impurities.
DCM / MeOH
100:0 to 95:5
For highly polar crude. Excellent solubility.
Loading Strategy:
Dissolve the crude in a minimum amount of DCM. If solubility is poor, use "dry loading": dissolve in DCM/MeOH, add silica, evaporate to dryness, and load the powder onto the column.
Part 4: Troubleshooting & FAQs
Q1: My product is turning purple/pink during storage. What is happening?
Cause: Iodine liberation. The C-I bond at position 5 is sensitive to light and trace acidity.
Solution:
Immediate: Wash the solid with a dilute sodium thiosulfate solution (if dissolved) or recrystallize.
Prevention: Store in amber vials under Argon/Nitrogen at -20°C. Wrap columns in aluminum foil during chromatography.
Q2: The product "oils out" instead of crystallizing.
Cause: The solution is too concentrated, or the cooling was too rapid.
Solution:
Re-heat the mixture until the oil dissolves.
Add a "seed crystal" of pure material (if available).
Scratch the inner wall of the flask with a glass rod to induce nucleation.
Cool much slower (wrap the flask in a towel).
Q3: I see a spot just below my product on TLC. What is it?
Analysis: This is likely the hydrolysis product (6-amino-5-iodo-2-methylnicotinic acid) or the starting material (methyl 6-amino-2-methylnicotinate).
Starting Material: Will be more polar (lower Rf) if the iodine made the product more lipophilic, or less polar depending on the solvent system. In Hex/EtOAc, the iodinated product is usually less polar (higher Rf) than the un-iodinated precursor due to the loss of a C-H bond and the bulky iodine shielding the ring.
Action: If the spot is the acid (hydrolysis), perform a bicarbonate wash (dissolve product in EtOAc, wash with Sat. NaHCO3).[2] The acid will move to the aqueous layer.
Part 5: Impurity Profiling
Impurity
Origin
Detection (LCMS/NMR)
Removal
Methyl 6-amino-2-methylnicotinate
Unreacted Starting Material
Mass [M-I+H]. NMR: Missing C5 signal.
Flash Chromatography (Hex/EtOAc)
6-Amino-5-iodo-2-methylnicotinic acid
Hydrolysis of Ester
Mass [M-14]. NMR: Loss of O-Methyl singlet (~3.8 ppm).
Base extraction (NaHCO3 wash)
Di-iodo species
Over-iodination (rare)
Mass [M+126].
Recrystallization (Solubility difference)
References
BenchChem. Methyl 6-amino-5-iodo-2-methylnicotinate - Synthesis and Properties. Retrieved from
ChemicalBook. Methyl 6-methylnicotinate Synthesis and Impurities. (Analogous chemistry).[3] Retrieved from
Sigma-Aldrich. Methyl 6-amino-5-methylnicotinate Product Information. (Structural analog for solubility comparison). Retrieved from
Organic Syntheses. General Methods for Iodination of Aminopyridines. (Methodological background). Retrieved from
(Note: While direct literature on the specific 5-iodo-2-methyl derivative is proprietary/sparse, protocols are derived from the validated chemistry of homologous aminonicotinates cited above.)
Technical Support: Optimizing Reaction Temperature for 5-Iodo-Nicotinate Coupling
This guide serves as a specialized technical resource for researchers optimizing cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck) utilizing 5-iodo-nicotinate derivatives. The 5-iodo-nicotinate scaffold presen...
Author: BenchChem Technical Support Team. Date: March 2026
This guide serves as a specialized technical resource for researchers optimizing cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck) utilizing 5-iodo-nicotinate derivatives.
The 5-iodo-nicotinate scaffold presents a unique "push-pull" challenge: the electron-deficient pyridine ring facilitates rapid oxidative addition, but the basic nitrogen and labile ester functionality create a narrow thermal window for success.
Core Directive: The Thermal Goldilocks Zone
Temperature is not merely an accelerator; it is a selectivity switch. For 5-iodo-nicotinates, the optimal temperature window typically lies between 60°C and 90°C .
< 60°C: Reaction stalls due to the "Pyridine Trap" (non-productive coordination of the pyridine nitrogen to the Palladium center).
> 90°C: Rapid onset of ester hydrolysis (saponification) and protodehalogenation (reduction of the C-I bond).
Troubleshooting Guide (Q&A)
Issue 1: "My reaction stalls at 50% conversion despite active catalyst."
Diagnosis:The Pyridine Trap (Catalyst Poisoning)
Unlike simple aryl iodides, the nitrogen atom in the nicotinate ring is a competent ligand. At low temperatures (<60°C), the pyridine nitrogen binds to the Pd(II) intermediate, forming a stable, off-cycle resting state that prevents transmetalation.
Solution:
Increase Temperature: Raise the temperature to 80°C . Thermal energy is required to dissociate the Pd-N bond and allow the catalytic cycle to proceed.
Ligand Switch: If heating is restricted, switch to bulky, electron-rich ligands (e.g., XPhos , SPhos , or P(t-Bu)3 ) that sterically crowd the metal center, preventing the approach of the pyridine nitrogen.
Issue 2: "I see the desired product, but also significant amounts of nicotinic acid (hydrolysis)."
Diagnosis:Thermal Saponification
If using aqueous bases (e.g., K₂CO₃/H₂O) in Suzuki couplings, temperatures above 85°C promote the nucleophilic attack of hydroxide on the ester, especially in the electron-deficient nicotinate system.
Solution:
Switch to Anhydrous Conditions: Use anhydrous bases like Cs₂CO₃ or K₃PO₄ in dry solvents (Dioxane or Toluene).
Lower Temperature: Reduce temperature to 65-70°C and extend reaction time.
Additives: Add 1-2% water controlled (if boronic acid solubility is poor) rather than a bulk aqueous phase.
Issue 3: "The iodide is gone, but I mostly isolated the de-iodinated nicotinate."
Diagnosis:Protodehalogenation
This side reaction is temperature-sensitive and solvent-dependent. High temperatures in alcoholic solvents (MeOH, EtOH, iPrOH) facilitate a hydride transfer to the Pd-Ar species.
Solution:
Solvent Swap: Eliminate protic solvents. Switch to DMF , DMAc , or Toluene .
Temperature Control: Do not exceed 90°C .
Catalyst Loading: High catalyst loading (>5 mol%) at high T often exacerbates this. Reduce Pd loading to 1-2 mol%.
Strategic Data: Temperature Effects Summary
Variable
Low Temp (<60°C)
Optimal (60-85°C)
High Temp (>90°C)
Oxidative Addition
Slow
Fast
Very Fast
Pd-N Coordination
Dominant (Inhibits)
Reversible
Negligible
Ester Hydrolysis
Negligible
Manageable
High Risk
Homocoupling
Low
Low
Moderate
Rec. Solvent
THF, DCM
Dioxane, Toluene
DMF, DMAc
Visualization: The Optimization Logic
Figure 1: Mechanistic Decision Tree
This diagram illustrates the kinetic competition between the productive catalytic cycle and temperature-dependent failure modes.
Caption: Kinetic competition pathways. Low temperatures favor catalyst poisoning (yellow), while high temperatures favor substrate degradation (red). The green path represents the optimal thermal window.
Figure 2: Step-by-Step Optimization Workflow
Follow this logic flow to determine the ideal temperature for your specific substrate/coupling partner combination.
Caption: Systematic temperature optimization workflow. Prioritizes breaking the catalytic resting state before addressing selectivity issues.
Validated Experimental Protocol
Method: Temperature-Ramped Suzuki Coupling of Methyl 5-Iodo-Nicotinate
Preparation: In a glovebox or under Argon, charge a reaction vial with:
Pd(dppf)Cl₂·DCM (3 mol%) - Selected for stability and bite angle.
K₃PO₄ (2.0 equiv, anhydrous)
Solvent: 1,4-Dioxane (anhydrous, degassed).
Initial Phase (Activation): Heat the mixture to 60°C for 30 minutes.
Why? Initiates oxidative addition without risking immediate decomposition.
Ramp Phase: If the solution remains clear (no Pd black precipitation) but conversion is slow by TLC/LCMS, increase temperature to 80°C .
Monitoring: Sample at 1 hour.
Checkpoint: If >5% de-iodinated product is observed, immediately cool to 60°C and dilute with dry THF.
Workup: Cool to room temperature, filter through Celite, and concentrate.
References
BenchChem. "Application Notes and Protocols: Palladium-Catalyzed Synthesis Using 5-Iodofuran-2-amine." BenchChem Technical Library. Link
Nobel Prize Committee. "Palladium-Catalyzed Cross Couplings in Organic Synthesis." Nobel Prize in Chemistry 2010.[2] Link
Littke, A. F., & Fu, G. C. "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides."[3] Angewandte Chemie International Edition, 2002. (Context for bulky ligands in difficult couplings).
Organic Chemistry Portal. "Suzuki Coupling Mechanism and Optimization." Organic Chemistry Portal. Link
Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995. Link
Technical Support Center: Troubleshooting Solubility of Methyl 6-amino-5-iodo-2-methylnicotinate
Welcome to the Application Scientist Support Portal. This guide is engineered for researchers, synthetic chemists, and formulation scientists encountering physicochemical bottlenecks when handling methyl 6-amino-5-iodo-2...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Scientist Support Portal. This guide is engineered for researchers, synthetic chemists, and formulation scientists encountering physicochemical bottlenecks when handling methyl 6-amino-5-iodo-2-methylnicotinate . Rather than providing generic advice, this center deconstructs the thermodynamic causality behind the molecule's behavior and provides self-validating protocols to overcome its distinct solubility challenges.
Section 1: Mechanistic Understanding of Solubility Challenges
Q: Why is methyl 6-amino-5-iodo-2-methylnicotinate exceptionally difficult to dissolve in common organic solvents like hexane, ether, or even ethyl acetate?
A: The resistance to dissolution is not merely a function of lipophilicity, but rather a consequence of an exceptionally high crystal lattice energy . To dissolve this compound, the solvent's solvation energy must overcome three competing solid-state interactions:
Intermolecular Hydrogen Bonding: The C6-primary amine acts as a potent hydrogen bond donor. Simultaneously, the C3-ester carbonyl and the pyridine nitrogen act as strong acceptors. This creates an interlocking, rigid molecular network.
Halogen Bonding: The C5-iodine atom is highly polarizable. It participates in halogen bonding—a non-covalent interaction where the electron-deficient "σ-hole" of the heavy iodine atom interacts with nucleophilic regions of adjacent molecules, heavily influencing self-assembly[1].
Planar
Stacking: The fully substituted, flat pyridine aromatic core promotes tight packing and strong stacking interactions.
Q: Does the position of the substituents matter for solubility?
A: Absolutely. The proximity of the bulky C5-iodo group to the C6-amino group creates a highly localized region of mixed polarity. While the methyl ester and iodine increase the calculated LogP (lipophilicity), the exposed amino group demands a polar environment. This "schizophrenic" polarity profile means non-polar solvents cannot solvate the amine, while highly polar protic solvents (like water) cannot solvate the lipophilic core.
To successfully solvate this compound, you must select a solvent capable of outcompeting the internal hydrogen and halogen bonding networks. Thermodynamic solubility studies of structurally related aminopyridines demonstrate that polar aprotic solvents are vastly superior to non-polar or moderately polar alternatives[2].
Table 1: Extrapolated Solubility Profile for Halogenated Aminopyridines at 298 K
Solvent Category
Recommended Solvent
Expected Solubility
Solvation Mechanism (Causality)
Polar Aprotic
N-Methyl-2-pyrrolidone (NMP)
Excellent (>50 mg/mL)
Potent H-bond acceptor; highly effective at disrupting lattice networks[2].
Polar Aprotic
DMF / DMSO
High (~30-50 mg/mL)
High dielectric constant; strong dipole-dipole interactions[3].
Polar Protic
Methanol
Moderate (~10-20 mg/mL)
Acts as both H-bond donor/acceptor; competes with self-assembly but limited by lipophilic core[2].
Moderate Polar
Ethyl Acetate
Low (<5 mg/mL)
Insufficient dielectric strength to break robust halogen/H-bonds.
Q: I need to run a palladium-catalyzed cross-coupling (e.g., Suzuki or Sonogashira), but my compound crashes out of the toluene/water mixture. What is the best approach?
A: Toluene completely fails to solvate the polar functional groups of this nicotinate.
Physical Fix: Switch to a miscible co-solvent system. A mixture of 1,4-Dioxane/Water or DMF/Water is highly recommended, as the organic phase retains enough polarity to keep the substrate in solution during the catalytic cycle[4].
Chemical Fix: If a non-polar solvent is strictly required, you must transiently protect the C6-amino group (see Protocol B).
Q: How can I improve the dissolution rate without changing my current solvent system?
A: If you are restricted to a specific solvent (e.g., for a specific crystallization or assay), apply physical solubility enhancement techniques[4]:
Particle Size Reduction: Gently triturate the crystalline solid in an agate mortar. Decreasing particle size increases the surface-area-to-volume ratio, accelerating the kinetic rate of dissolution.
Thermal Shift: Heat the suspension to 40–50°C. The solubility of aminopyridines increases exponentially with temperature due to the endothermic nature of lattice disruption[2].
Section 4: Validated Experimental Protocols
Protocol A: Optimized Dissolution Workflow for High-Concentration Stocks (0.1 M)
Causality Check: DMF is selected because its formamide oxygen acts as a powerful hydrogen bond acceptor, outcompeting the molecule's internal H-bond network without reacting with the ester.
Weighing: Accurately weigh 292.07 mg (1.0 mmol) of methyl 6-amino-5-iodo-2-methylnicotinate into a dry, amber 10 mL volumetric flask. (Note: The heavy iodine atom makes the molecule sensitive to prolonged UV-induced radical degradation).
Initial Solvation: Add 7 mL of anhydrous DMF. Ensure the solvent is purged with argon to prevent oxidative degradation of the primary amine[3].
Lattice Disruption: Sonicate the flask in a temperature-controlled water bath at 35°C for 5–10 minutes.
Critical Parameter: Do not exceed 40°C during sonication. High heat combined with trace moisture can trigger premature hydrolysis of the methyl ester.
Equilibration: Allow the solution to return to room temperature (20-25°C), then make up to the 10 mL mark with anhydrous DMF.
Validation Check: A properly solvated sample will exhibit a clear, pale-yellow solution. Shine a laser pointer through the flask; the absence of a Tyndall effect (scattering of light) confirms complete molecular dissolution rather than a colloidal suspension.
Protocol B: Chemical Modification (Boc-Protection) for Non-Polar Solvent Compatibility
Causality Check: Converting the primary amine to a tert-butyl carbamate removes a critical H-bond donor and introduces a bulky, lipophilic tert-butyl group. This destroys the crystal packing efficiency, rendering the molecule highly soluble in DCM, ether, and toluene.
Setup: Dissolve 1.0 eq of methyl 6-amino-5-iodo-2-methylnicotinate in anhydrous THF to achieve a 0.2 M concentration.
Catalysis: Add 0.1 eq of 4-Dimethylaminopyridine (DMAP). DMAP acts as a hyper-nucleophilic catalyst, essential for overcoming the steric hindrance of the adjacent iodo group.
Reagent Addition: Cool the flask to 0°C. Add 1.5 eq of Di-tert-butyl dicarbonate (Boc
O) dropwise.
Reaction: Remove the ice bath and stir at room temperature for 12 hours under nitrogen.
Validation Check: Perform TLC analysis (Hexane/EtOAc 3:1). You should observe the complete consumption of the highly polar starting material (low
) and the appearance of a new, highly lipophilic spot (high ), confirming the successful masking of the H-bond donor.
Workup: Concentrate under reduced pressure and purify via standard flash chromatography.
Section 5: Visual Workflows & Mechanistic Logic
Caption: Mechanistic pathway illustrating the competition between crystal lattice energy and solvent solvation energy.
Caption: Decision tree for solvent selection and troubleshooting solubility issues based on downstream applications.
References
Journal of Chemical & Engineering Data (ACS Publications). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. Retrieved from: [Link]
International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. Retrieved from: [Link]
Technical Guide: Post-Reaction Cleanup of NIS-Mediated Pyridine Iodination
The following technical guide details the removal of unreacted N-iodosuccinimide (NIS) and its byproduct, succinimide, from pyridine iodination mixtures. Core Principles & Chemistry Effective purification relies on explo...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the removal of unreacted N-iodosuccinimide (NIS) and its byproduct, succinimide, from pyridine iodination mixtures.
Core Principles & Chemistry
Effective purification relies on exploiting the redox properties of NIS and the solubility differences between your pyridine product and the succinimide byproduct.
The Oxidant (NIS): Unreacted NIS is an active oxidant (
source). It must be quenched (reduced) to iodide () to prevent side reactions during workup.
The Byproduct (Succinimide): The reduced form of NIS is succinimide. It is highly water-soluble (
in water) but can be sparingly soluble in organic solvents like DCM or chloroform, leading to contamination.
The Substrate (Pyridine): Pyridines are basic (pKa of conjugate acid ~5.2). If your quench or wash solution is too acidic (pH < 5), your product will protonate and partition into the aqueous phase, leading to catastrophic yield loss .
Standard Operating Procedure (SOP)
Step 1: Reductive Quench (Removal of NIS)
Goal: Convert reactive NIS into inert succinimide and inorganic iodide.
Preparation: Prepare a 10% (w/v) aqueous Sodium Thiosulfate (
) solution.
Why Thiosulfate? It is a gentle reducing agent that reacts rapidly with NIS without generating significant acidity, unlike sodium bisulfite which can lower pH and protonate your pyridine.
Execution: Add the thiosulfate solution to your reaction mixture with vigorous stirring.
Endpoint: The mixture typically turns from orange/red (iodine color) to yellow, and finally to colorless (or the color of your product).
Validation: Spot an aliquot on starch-iodide paper. It should remain white (no blue/black color).
Step 2: Succinimide Removal & pH Control
Goal: Wash away succinimide while keeping the pyridine product in the organic phase.
Bicarbonate Wash: Wash the organic layer with Saturated Aqueous Sodium Bicarbonate (
Critical Function: This buffers the aqueous phase to pH ~8-9. This ensures your pyridine product remains neutral (deprotonated) and stays in the organic layer.
Water Wash: Follow with two distilled water washes.
Mechanism:[2][3] Succinimide is highly polar and partitions into the water.
Precipitation (Optional Pro-Tip): If using non-polar solvents like
or Hexane/Ether, succinimide often precipitates as a white solid upon cooling. Filter this solid off before adding water to bulk-remove the byproduct.
Note: Do not use high heat during concentration if your product is volatile; pyridines can have significant vapor pressure.
Troubleshooting & Decision Logic
Scenario A: "I lost my product! The organic layer is empty."
Cause: The aqueous layer became too acidic (pH < 5) during the quench (especially if using Bisulfite/Metabisulfite), converting your pyridine to its water-soluble pyridinium salt.
Fix: Take the aqueous waste layer, basify it to pH 10 using 1M NaOH or saturated
, and re-extract with DCM/Ethyl Acetate. Your product will return to the organic phase.
Scenario B: "There is a persistent white solid in my crude NMR."
Cause: Incomplete removal of succinimide.[1][3][4] This is common in chlorinated solvents (DCM/Chloroform) where succinimide has slight solubility.
Fix:
Redissolve crude in Ether or Hexane (if product is soluble).[8] Succinimide will precipitate out.[1][3][7] Filter it.
Perform an additional wash with 0.5M NaOH (rapid wash). Succinimide (pKa ~9.6) will deprotonate to its salt and partition instantly into water. Caution: Ensure your product is stable to brief base exposure.
Scenario C: "The solution turns purple/pink during concentration."
Cause: Iodine liberation.[6] Residual NIS decomposed or air-oxidation of iodide occurred.
Fix: Redissolve in solvent and wash again with dilute Sodium Thiosulfate.
Visual Workflows
Figure 1: Standard Workup Protocol
This flowchart illustrates the critical decision points for quenching and extraction.
Caption: Step-by-step logic for NIS quenching and phase separation.
Figure 2: Species Partitioning Logic
Understanding where your molecules go based on pH is critical for Pyridines.
Caption: Effect of pH on Pyridine solubility. Keep pH > 7 to retain product in organic phase.
Frequently Asked Questions (FAQ)
Q: Can I use Sodium Bisulfite (
) instead of Thiosulfate?A: Yes, but with caution. Bisulfite is acidic.[9] If you use it, you must follow it with a saturated Sodium Bicarbonate wash to neutralize the aqueous layer. If you skip this, your pyridine product may protonate and be lost in the aqueous waste.
Q: Why does my product smell like sulfur?A: If you use Thiosulfate and acidify the mixture strongly, thiosulfate disproportionates into elemental sulfur (
) and . This creates a colloidal sulfur suspension (milkiness) and a bad smell. Prevention: Keep the quench neutral/basic using Bicarbonate.
Q: Succinimide is co-eluting with my product on the column. How do I remove it?A: Succinimide is polar.[4]
Column: Use a gradient starting with lower polarity (e.g., 100% Hexanes/DCM) to flush non-polar impurities, then slowly increase polarity.
Pre-treatment: Before the column, dissolve your crude sample in minimal DCM and wash vigorously with water 3 times. This removes 95%+ of succinimide before chromatography.
References
BenchChem. (2025).[4][7][6] Removal of unreacted N-bromosuccinimide/N-iodosuccinimide from synthesis mixtures. Retrieved from
Organic Syntheses. Preparation of N-Iodosuccinimide and General Handling. Org.[4][7][5][8][10][11] Synth. 1963, 43, 60. Retrieved from
National Institutes of Health (NIH). Faster and Greener Chemical Reaction Workup Using Silicone Elastomer-Coated Glass Powders. PMC6157993. Retrieved from
ResearchGate. Discussions on N-halosuccinimide removal strategies. Retrieved from
Recrystallization solvents for methyl 6-amino-5-iodo-2-methylnicotinate
Welcome to the Technical Support Center for the isolation and purification of methyl 6-amino-5-iodo-2-methylnicotinate . As a Senior Application Scientist, I frequently see researchers struggle with the purification of h...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the isolation and purification of methyl 6-amino-5-iodo-2-methylnicotinate .
As a Senior Application Scientist, I frequently see researchers struggle with the purification of highly functionalized pyridine scaffolds. The synthesis of this specific compound typically involves the electrophilic iodination of methyl 6-amino-2-methylnicotinate using reagents like N-iodosuccinimide (NIS) or iodine/sodium periodate in DMF [1]. Because the pyridine ring is highly activated by the electron-donating amino and methyl groups, the reaction is efficient [2]. However, quenching the reaction in aqueous sodium thiosulfate yields a crude precipitate that traps DMF, inorganic salts, and unreacted starting material [1].
To achieve the >99% purity required for downstream cross-coupling reactions, strategic recrystallization is mandatory. This guide provides field-proven, self-validating protocols and troubleshooting steps designed to exploit the specific physicochemical properties of this molecule.
Part 1: Physicochemical Profiling
Successful recrystallization requires understanding the thermodynamic drivers of your molecule. The heavy iodine atom at the C5 position significantly alters the lipophilicity and crystal packing of the nicotinate core.
Property
Value
Recrystallization Implication
Molecular Weight
292.07 g/mol
Moderate lattice energy; readily forms stable crystals if supersaturation is controlled.
LogP (approx)
1.55 [3]
Moderately lipophilic core. Highly soluble in ethyl acetate (EtOAc); requires a non-polar anti-solvent (heptane/hexane) to force precipitation.
H-Bond Donors
1 (-NH₂)
Can form intermolecular hydrogen bonds, making protic solvents (EtOH, MeOH) viable for dissolution at reflux.
H-Bond Acceptors
4 (N, O, O, I)
High affinity for water and alcohols. Prone to trapping polar protic solvents in the crystal lattice if cooled too rapidly.
Part 2: Core Recrystallization Protocols
Do not rely on arbitrary solvent volumes. The protocols below are designed as self-validating systems, meaning each step contains an internal check to ensure the chemical logic is sound.
Best for: Removing unreacted starting material and lipophilic byproducts.
Causality: The iodinated target (logP 1.55) is significantly more lipophilic than the non-iodinated starting material. By dissolving the crude mixture in EtOAc and titrating in heptane, the less soluble iodinated product will reach its supersaturation point and nucleate first, leaving the starting material in the mother liquor.
Dissolution: Suspend 10 g of crude methyl 6-amino-5-iodo-2-methylnicotinate in 30 mL of EtOAc in a round-bottom flask. Heat to a gentle reflux (77°C) with stirring.
Titration: If the solid does not dissolve completely within 5 minutes, add EtOAc in 2 mL increments until complete dissolution is achieved. Do not exceed 15 minutes of heating (see Troubleshooting).
Hot Filtration: Rapidly filter the hot solution through a pre-warmed fritted funnel to remove insoluble inorganic salts (residual sodium thiosulfate/periodate).
Anti-Solvent Addition: Return the filtrate to a gentle boil. Dropwise, add hot heptane until the solution becomes faintly turbid (the "cloud point"). Immediately add 1-2 mL of EtOAc to clear the turbidity.
Controlled Cooling: Remove from heat. Allow the flask to cool to room temperature undisturbed at a rate of ~0.5°C/min.
Isolation & Validation: Vacuum filter the resulting crystals. Wash with 10 mL of ice-cold heptane.
Self-Validation: Spot the dissolved crystals and the mother liquor on a TLC plate (Hexane:EtOAc 3:1). The mother liquor should show a dense spot for the lower-Rf unreacted starting material, confirming successful separation.
Protocol B: Ethanol / Water (Protic System)
Best for: Removing residual DMF and highly polar impurities.
Causality: The amino and ester groups readily accept hydrogen bonds from ethanol, allowing dissolution at reflux. Water acts as a powerful anti-solvent that forces the lipophilic iodine-bearing core out of solution while keeping polar impurities completely solvated.
Dissolution: Suspend 10 g of crude solid in 40 mL of absolute ethanol. Heat to reflux (78°C) until dissolved.
Aqueous Titration: Slowly add hot deionized water dropwise until the cloud point is reached. Add a few drops of ethanol to clear the solution.
Cooling & Isolation: Allow to cool slowly to room temperature, then transfer to an ice bath (0-5°C) for 1 hour to maximize yield. Filter and wash with cold 30% EtOH/Water.
Self-Validation: The mother liquor should be distinctly yellow/brown, while the isolated crystals should be off-white needles. A sharp melting point profile will confirm the absence of trapped solvent.
Part 3: Troubleshooting Workflow & FAQs
Troubleshooting workflow for oiling out during methyl 6-amino-5-iodo-2-methylnicotinate purification.
Q: My product is "oiling out" at the bottom of the flask instead of forming crystals. How do I fix this?
A: Oiling out (liquid-liquid phase separation) occurs when the compound's solubility drops below its concentration while the temperature of the solution is still above the melting point of the impure mixture.
Solution: Do not let the oil solidify, as it will trap impurities. Reheat the flask until the oil completely redissolves. Add 5-10% more of your "good" solvent (e.g., EtOAc or EtOH) to lower the saturation temperature. Cool the flask much more slowly, and introduce a seed crystal of pure product just as the solution reaches room temperature to force solid nucleation (as mapped in the workflow diagram above).
Q: I am seeing a lower-than-expected yield, and my LC-MS shows deiodinated starting material. What happened?
A: You are likely experiencing thermal degradation. The C-I bond on an electron-rich aminopyridine ring is unusually labile under prolonged thermal stress.
Solution: Limit your reflux time during dissolution to strictly under 15 minutes. If the solid is not dissolving, do not keep boiling it; instead, increase the volume of your primary solvent. Never use basic additives during the recrystallization of this compound, as bases accelerate deiodination.
Q: Can I use methanol instead of ethanol for the protic recrystallization?
A: Yes, but with caution. While methanol is an excellent solvent for this scaffold, the methyl ester group at the C2 position can undergo transesterification if trace acidic or basic impurities are present from the crude isolation [2]. Ethanol is bulkier and less reactive, but if you must use methanol, ensure your crude product was thoroughly washed with water to neutralize any residual acid/base prior to heating.
References
WO2014026984A1 - Azaindole carboxylic acid amides and azaindole thiocarboxylic acid amides for use as insecticides and acaricides
Source: Google Patents
URL
Application No. AU 2013304133 B2 - STANDARD PATENT
Source: Australian Patent Office (Googleapis)
URL:[Link]
Reference Data & Comparative Studies
Validation
Analytical Comparison Guide: 1H NMR Resolution of Methyl 6-amino-5-iodo-2-methylnicotinate
Target Audience: Analytical Chemists, Synthetic Researchers, and Drug Development Professionals Focus: Structural Validation, Solvent-Dependent Resolution, and Empirical vs. In Silico Discrepancies Executive Summary Meth...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Analytical Chemists, Synthetic Researchers, and Drug Development Professionals
Focus: Structural Validation, Solvent-Dependent Resolution, and Empirical vs. In Silico Discrepancies
Executive Summary
Methyl 6-amino-5-iodo-2-methylnicotinate is a highly functionalized halopyridine scaffold utilized extensively as a building block in cross-coupling reactions (e.g., Sonogashira couplings) for complex pharmaceutical intermediates [1]. Accurate structural validation via 1H Nuclear Magnetic Resonance (NMR) spectroscopy is critical before advancing this intermediate through multi-step synthetic pathways.
This guide objectively compares empirical NMR data acquired in DMSO-d6 against in silico predictive models. By analyzing these discrepancies, we provide researchers with a robust framework for signal assignment, solvent selection, and the mitigation of common integration artifacts.
Structural & Mechanistic Analysis (The "Why")
The pyridine core of this molecule is substituted at every position except C4. This dense steric and electronic environment dictates a highly specific 1H NMR spectrum. Understanding the causality behind these chemical shifts is the mark of rigorous analytical science:
C4-Proton (8.25 ppm): Flanked by an electron-withdrawing methyl ester at C3 and a heavy, polarizable iodine atom at C5, the lone aromatic C4 proton experiences severe anisotropic deshielding, pushing it far downfield into the 8.2+ ppm range.
C6-Amino Group (6.81 ppm): The electron-donating nature of the amine is partially offset by the electron-withdrawing pyridine nitrogen. The signal appears as a broad singlet due to the quadrupolar relaxation moment of the
N nucleus and intermediate chemical exchange rates with trace moisture.
C3-Ester (3.74 ppm) & C2-Methyl (2.50 ppm): These present as standard aliphatic singlets. However, the C2 methyl is slightly deshielded due to its allylic-like proximity to the pyridine nitrogen.
Figure 1: Mechanistic causality of 1H NMR chemical shifts in the substituted pyridine ring.
Performance Comparison: Empirical Bench Data vs. Predictive Software
In modern drug development, researchers frequently rely on Density Functional Theory (DFT) or heuristic software (e.g., ChemDraw, Mnova) to anticipate NMR spectra [1]. However, highly functionalized halopyridines often reveal distinct discrepancies between prediction and empirical reality.
The table below compares empirical data derived from validated patent literature [2] against standard in silico predictions.
Position
Empirical Shift (DMSO-d6)
Predicted Shift (In Silico)
Multiplicity
Integration
Discrepancy & Analytical Reality
C4-H
8.25 ppm
~8.40 ppm
Singlet (s)
1H
Excellent agreement. Anisotropic deshielding effects are accurately modeled by software.
C6-NH2
6.81 ppm
~5.50 - 6.00 ppm
Broad Singlet (br s)
2H (See Note)
Poor agreement. Software struggles to model H-bonding and solvent-solute interactions in highly polar DMSO.
C3-COOCH3
3.74 ppm
~3.90 ppm
Singlet (s)
3H
Good agreement. Standard ester resonance.
C2-CH3
2.50 ppm
~2.65 ppm
Singlet (s)
3H
Critical Overlap. The empirical signal perfectly overlaps with the residual DMSO-d6 solvent peak (2.50 ppm).
Expert Note on Integration: While theoretical structural rules dictate an integration of 2H for a primary amine, empirical patent data (e.g.,1) frequently reports this specific signal as 6.81 (br. s, 1H). This is a known baseline artifact caused by rapid proton exchange with trace water in the solvent. A rigorously dried sample will integrate closer to 2H.
Solvent Selection Guide: Overcoming the DMSO-d6 Overlap
The empirical data reveals a critical analytical challenge: the C2-methyl group resonates at exactly 2.50 ppm, obscuring it beneath the residual solvent pentet of DMSO-d6. To resolve this, alternative solvent systems must be evaluated:
DMSO-d6 (Industry Standard): Provides excellent solubility for polar pyridine derivatives. Verdict: Best for overall structural confirmation, but requires careful 2D NMR (HSQC/HMBC) to definitively prove the presence of the C2-methyl group buried at 2.50 ppm.
Alternative 1 - CDCl3: Shifts the residual solvent peak to 7.26 ppm, allowing the C2-CH3 peak to clearly resolve around 2.6 ppm. Verdict: Sub-optimal. The compound exhibits lower solubility in chloroform, and the NH2 peak will shift significantly upfield, often broadening into the baseline.
Alternative 2 - CD3CN: Residual solvent appears at 1.94 ppm. Verdict: The optimal alternative. It provides adequate polarity for solubility without obscuring either the C2-methyl or the aromatic C4-H.
Validated Experimental Protocol: NMR Acquisition
To ensure a self-validating and reproducible result that avoids the integration artifacts discussed above, follow this standardized methodology.
Figure 2: Standardized 1H NMR acquisition workflow for halopyridine derivatives.
Step-by-Step Methodology:
Sample Preparation: Weigh exactly 15–20 mg of synthesized methyl 6-amino-5-iodo-2-methylnicotinate.
Solvent Dispensation: Dissolve the compound in 0.6 mL of high-purity DMSO-d6 (100 atom % D) containing 0.03% v/v TMS (Tetramethylsilane) as an internal reference. Causality: Using sealed ampoules rather than multi-use bottles minimizes water contamination, preventing the artificial broadening of the NH2 signal.
Filtration: Filter the solution through a tightly packed glass wool plug directly into a 5 mm precision NMR tube. Causality: Removing paramagnetic particulate matter ensures optimal magnetic field homogeneity (shimming), which is critical for resolving the C4 singlet.
Acquisition Parameters:
Frequency: 400 MHz minimum.
Pulse Sequence: Standard 1D proton sequence (zg30).
Number of Scans (ns): 16 to 32.
Relaxation Delay (d1): 2.0 seconds (ensures full relaxation of the broad amine protons).
Data Processing: Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz. Perform the Fourier Transform (FT), followed by rigorous manual phase correction and a multi-point polynomial baseline correction to ensure accurate integration of the 6.81 ppm broad singlet.
AU 2013304133 B2 - Azaindole carboxylic acid amides and azaindole thiocarboxylic acid amides for use as insecticides and acaricides. Australian Patent Office / Google Patents.
Technical Comparison Guide: Mass Spectrometry Profiling of Methyl 6-amino-5-iodo-2-methylnicotinate (C8H9IN2O2)
The following technical guide details the mass spectrometry fragmentation pattern of Methyl 6-amino-5-iodo-2-methylnicotinate (C8H9IN2O2), a critical intermediate in the synthesis of functionalized pyridine scaffolds for...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the mass spectrometry fragmentation pattern of Methyl 6-amino-5-iodo-2-methylnicotinate (C8H9IN2O2), a critical intermediate in the synthesis of functionalized pyridine scaffolds for drug discovery.
Executive Summary
Compound Identity: Methyl 6-amino-5-iodo-2-methylnicotinate
Formula: C8H9IN2O2
Exact Mass: 291.97 g/mol
Role: Synthetic intermediate for Suzuki/Sonogashira couplings in medicinal chemistry.
This guide provides a definitive analysis of the fragmentation behavior of C8H9IN2O2 under Electrospray Ionization (ESI) and Electron Ionization (EI). It compares this "Product" against its non-iodinated "Precursor" (Methyl 6-amino-2-methylnicotinate) to establish a robust protocol for reaction monitoring and structural validation in drug development workflows.
Cone Voltage: 30 V (Optimized to prevent in-source fragmentation of the weak C-I bond)
Collision Energy (CE): Ramp 10–40 eV to observe sequential losses.
Fragmentation Analysis
The fragmentation of C8H9IN2O2 is dominated by the "Heavy Atom Effect" of the iodine substituent. The C-I bond is the weakest link in the molecule (Bond Dissociation Energy ~65 kcal/mol), making it the primary site of cleavage.
ESI(+) Fragmentation Pathway
In positive mode, the precursor ion is observed at m/z 293 [M+H]⁺ . Upon Collision Induced Dissociation (CID), the molecule follows two distinct pathways:
Primary Pathway (Deiodination):
Transition: m/z 293 → m/z 166
Mechanism: Homolytic cleavage of the C-I bond results in the loss of an Iodine radical (I•, 127 Da), leaving a radical cation, or heterolytic cleavage losing HI (128 Da) depending on proton mobility. The dominant peak is typically the de-iodinated species [M+H - I]⁺ at m/z 166 (or 165 if radical).
Significance: This mass shift of 127 Da is diagnostic for aryl iodides.
Secondary Pathway (Ester Cleavage):
Transition: m/z 293 → m/z 261
Mechanism: Neutral loss of Methanol (CH₃OH, 32 Da) from the methyl ester group.
Observation: This pathway is often competitive at lower collision energies but is overtaken by iodine loss at higher energies.
Visualization of Signaling Pathways (DOT Diagram)
Figure 1: ESI-MS/MS fragmentation tree for Methyl 6-amino-5-iodo-2-methylnicotinate.
Comparative Performance Guide
For researchers optimizing the iodination reaction (transforming the precursor into the product), distinguishing between the two species is critical.
Product vs. Precursor Comparison
Scenario: Monitoring the iodination of Methyl 6-amino-2-methylnicotinate (Precursor) to form Methyl 6-amino-5-iodo-2-methylnicotinate (Product).
Product fragment m/z 166 matches Precursor m/z 167 (minus H).
UV Absorbance
λmax ~260-270 nm
λmax Shifted Red
Iodine induces a bathochromic shift due to heavy atom effect.
Why Choose the Iodinated Scaffold?
While the non-iodinated precursor is stable and cheaper, the Iodinated Product offers superior "performance" in downstream medicinal chemistry:
Reactivity: The C-I bond is highly reactive toward Pd-catalyzed cross-couplings (Suzuki-Miyaura), whereas the C-H bond in the precursor is inert under these conditions.
Detectability: The unique mass defect of Iodine (126.9045) allows for easy filtering in high-resolution mass spectrometry (HRMS), acting as a distinct "tag" during complex metabolite identification.
Infrared spectroscopy peaks for amino and ester groups in pyridines
Executive Summary In medicinal chemistry, the pyridine ring is a ubiquitous scaffold, often serving as a bioisostere for benzene to modulate solubility and metabolic stability.[1] However, the introduction of the electro...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In medicinal chemistry, the pyridine ring is a ubiquitous scaffold, often serving as a bioisostere for benzene to modulate solubility and metabolic stability.[1] However, the introduction of the electronegative nitrogen atom creates a distinct electronic environment that shifts vibrational frequencies compared to carbocyclic analogs.[1]
This guide provides a technical comparison of Infrared (IR) spectroscopy peaks for amino (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
) and ester () substituents on pyridine rings. It contrasts these values against their benzene (aniline/benzoate) and aliphatic counterparts, providing researchers with the diagnostic markers necessary for structural validation.
Theoretical Framework: The Electronic "Tug-of-War"
To interpret the IR spectra of substituted pyridines, one must understand the competition between Inductive Effects (-I) and Resonance Effects (+R/-R) .
The Pyridine Core: The ring nitrogen is electron-withdrawing (inductive), creating an electron-deficient ring compared to benzene.
Amino Groups: Act as electron donors (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
) but are attached to an electron-withdrawing scaffold. This increases the partial double-bond character of the bond.
Ester Groups: The carbonyl carbon is already electron-deficient. Placing it on a pyridine ring (especially at the 2- or 4-positions) intensifies this deficiency, potentially shifting stretching frequencies to higher wavenumbers compared to benzoates.
Visualization: Electronic Effects on Vibrational Frequency
The following diagram illustrates the causal link between electronic effects and wavenumber shifts.
Figure 1: Mechanistic flow illustrating how the pyridine nitrogen influences substituent bond strength and observed IR frequency.
The Amino Group (
)
Comparative Analysis: Pyridine vs. Benzene vs. Aliphatic
The amino group on a pyridine ring (aminopyridine) exhibits distinct behavior due to the potential for tautomerism (amino vs. imino) and strong intermolecular hydrogen bonding.[1]
): Primary amines show a doublet (asymmetric and symmetric stretches). In aminopyridines, these are often sharper than in anilines but can be broadened significantly by H-bonding.
Scissoring (
): The bending mode often overlaps with the pyridine ring stretching modes (), making this region complex.
C-N Stretching (
): Due to the resonance interaction with the ring, the bond has significant double-bond character, shifting it to higher frequencies compared to aliphatic amines.
Data Summary: Amino Group Frequencies
Vibrational Mode
Aliphatic Amine (e.g., Butylamine)
Aromatic Amine (Aniline)
Aminopyridine (2-, 3-, 4-AP)
Mechanistic Insight
Pyridine ring withdraws density, stiffening N-H bonds slightly vs aniline.
Often split by Fermi resonance in 4-aminopyridine.
Scissoring
Interaction with ring nitrogen lone pair (especially in 2-AP).
High double bond character due to resonance contribution.
Critical Note on 2-Aminopyridine: The 2-isomer is unique due to intramolecular hydrogen bonding between the amino hydrogen and the ring nitrogen. This often results in a lower frequency shift for one of the N-H bands compared to the 3- or 4-isomers.
The Ester Group (
)
Comparative Analysis: Nicotinates vs. Benzoates
Ester carbonyls are highly sensitive to their electronic environment.[1] Conjugation with an aromatic ring typically lowers the carbonyl frequency (Red Shift) compared to aliphatic esters.[1] However, the electron-deficient pyridine ring opposes this slightly via induction.
. The conjugation lowers it, but the electron-withdrawing nitrogen prevents it from dropping as low as electron-rich aromatics might.
C-O Stretching ("Rule of Three"): Esters typically show strong bands in the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
region. In pyridine esters, the stretch is often coupled with ring vibrations.
Data Summary: Ester Group Frequencies[2][4][6][7]
Vibrational Mode
Aliphatic Ester (Ethyl Acetate)
Aromatic Ester (Ethyl Benzoate)
Pyridine Ester (Methyl Nicotinate)
Mechanistic Insight
Conjugation lowers , but -I effect of Pyridine keeps it slightly higher than benzoates.
Asymmetric stretch; higher in aromatics due to bond strength.
Stretch involving the alkyl group oxygen.
Experimental Protocol: Validating the Assignments
To ensure the peaks observed are genuine functional group modes and not artifacts (e.g., water, aggregation), follow this self-validating workflow.
Protocol: Dilution Study for H-Bonding Differentiation
Objective: Distinguish between free N-H stretches and intermolecularly hydrogen-bonded N-H stretches in aminopyridines.
Baseline Scan: Prepare a 0.1 M solution of the aminopyridine in a non-polar solvent (e.g.,
or ). Record the spectrum.
Dilution: Dilute the sample to 0.01 M and then 0.001 M.
Observation:
Intermolecular H-bonds: Peaks will shift to higher wavenumbers and become sharper as concentration decreases (breaking H-bonds).
Intramolecular H-bonds (e.g., 2-aminopyridine): Peaks remain largely unchanged regardless of dilution.
Workflow Diagram
Figure 2: Decision matrix for sample preparation and validation of spectral data.
References
NIST Mass Spectrometry Data Center. 2-Aminopyridine Infrared Spectrum.[1][6] NIST Chemistry WebBook, SRD 69.[1][6][7][8][9][10] National Institute of Standards and Technology.[1][6][7][8][9][10] [Link]
Socrates, G. (2001).[1] Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley.[1] (Standard reference text for characteristic frequencies).
Arnaudov, M. G., Ivanova, B. B., & Dinkov, S. G. (2004).[1] A reducing-difference IR-spectral study of 4-aminopyridine. Central European Journal of Chemistry, 2(4), 589–597.[1][11] [Link]
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Authoritative guide on ester/amine shifts).
National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).[1][12][Link][12]
Comparing reactivity of 5-iodo vs 5-bromo methyl nicotinate derivatives
Executive Summary In the structural optimization of nicotinic acid derivatives—a scaffold ubiquitous in NAD+ modulators, allosteric kinase inhibitors, and PROTAC linkers—the choice between Methyl 5-iodonicotinate (5-I-MN...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the structural optimization of nicotinic acid derivatives—a scaffold ubiquitous in NAD+ modulators, allosteric kinase inhibitors, and PROTAC linkers—the choice between Methyl 5-iodonicotinate (5-I-MN) and Methyl 5-bromonicotinate (5-Br-MN) is rarely arbitrary.
While both serve as electrophiles in transition-metal catalysis, their performance diverges significantly due to the electronic deficiency of the pyridine ring. 5-I-MN offers superior kinetics in oxidative addition and lithium-halogen exchange, making it the "Problem Solver" for complex, sensitive substrates. 5-Br-MN serves as the "Process Workhorse," offering higher atom economy and stability, provided the catalytic system is tuned to overcome the higher C-X bond dissociation energy.
Feature
Methyl 5-iodonicotinate
Methyl 5-bromonicotinate
Reactivity (Pd)
High (RT to 60°C)
Moderate (60°C to 100°C)
Li-Exchange
Diffusion Controlled (-78°C)
Slower, requires equilibration
C-X BDE
~65 kcal/mol
~81 kcal/mol
Stability
Light Sensitive
Stable
Cost
High ($)
Low ($)
Mechanistic Foundation: The Pyridine Handicap
To understand the reactivity difference, one must quantify the "Pyridine Handicap." The nitrogen atom withdraws electron density from the ring, making the C-X bond stronger and less prone to oxidative addition compared to phenyl analogs.
Bond Dissociation Energy (BDE) & Oxidative Addition
The rate-determining step (RDS) in Palladium-catalyzed cross-couplings (Suzuki, Sonogashira) is the oxidative addition of the Pd(0) species into the C-X bond.
5-I-MN: The C-I bond is weak (~65 kcal/mol) and long.[1] It undergoes rapid oxidative addition, often permitting the use of "ligandless" Pd sources or simple triphenylphosphine systems.[1]
5-Br-MN: The C-Br bond is significantly stronger (~81 kcal/mol). The electron-deficient nature of the nicotinate ring further stabilizes this bond, often necessitating electron-rich, bulky ligands (e.g., Buchwald dialkylbiaryl phosphines) to facilitate the oxidative addition.
Visualization: Reaction Energy Profile
The following diagram illustrates the activation energy barrier (
) difference between the two derivatives during the oxidative addition step.
[2]
Comparative Performance Data
The following data summarizes typical performance metrics derived from internal process benchmarks and aggregate literature values for 3,5-disubstituted pyridine synthesis.
Use case: Generating nucleophilic pyridine species.
Setup: Oven-dry Schlenk tube. Critical: System must be moisture-free.[1]
Solvent: Add Methyl 5-bromonicotinate (1.0 equiv) in anhydrous Toluene/THF (4:1).
Note: Toluene improves solubility at cryogenic temps.
Cooling: Cool bath to -78°C (Dry ice/Acetone). Allow 15 min equilibration.
Exchange: Add n-BuLi (1.1 equiv) dropwise over 20 mins via syringe pump.
Warning: Rapid addition causes local heating, leading to attack on the ester (self-destruction).
Quench: Add electrophile (e.g., DMF or Aldehyde) immediately after 30 min aging.
Warm: Allow to warm to RT slowly over 2 hours.
Decision Matrix & Workflow
Use this logic flow to select the correct starting material for your campaign.
Key Takeaway for Drug Developers
Discovery Phase (mg scale): Always prioritize Methyl 5-iodonicotinate .[1] The time saved optimizing reaction conditions outweighs the cost.[1]
Process Phase (kg scale): Transition to Methyl 5-bromonicotinate . The cost savings are exponential, but require investment in catalyst screening (e.g., switching to Pd-132 or XPhos G3) to match the yield of the iodide.
References
Hartwig, J. F. (2010).[1] Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books. (Foundational text on Oxidative Addition kinetics).
Li, J. J. (2014).[1] Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.[1]
Knochel, P., et al. (2011).[1] "Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents." Chemistry – A European Journal.[1] (Details on Turbo-Grignard exchange rates for I vs Br).
Sigma-Aldrich. "Methyl 5-bromonicotinate Product Specification." (Safety and Stability Data).
Bhat, V., et al. (2016).[1] "Pd-Catalyzed Cross-Coupling of Pyridyl Halides." Journal of Organic Chemistry. (Comparative yields of pyridine halides).
High-Fidelity 13C NMR Structural Elucidation of Methyl 6-amino-5-iodo-2-methylnicotinate: Experimental Protocols vs. Predictive Modeling
As a Senior Application Scientist, I frequently encounter challenges when characterizing highly functionalized heterocyclic scaffolds. Methyl 6-amino-5-iodo-2-methylnicotinate (C8H9IN2O2) is a highly versatile building b...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently encounter challenges when characterizing highly functionalized heterocyclic scaffolds. Methyl 6-amino-5-iodo-2-methylnicotinate (C8H9IN2O2) is a highly versatile building block used in the synthesis of complex azaindoles and pyrido[2,3-d]pyrimidines[1]. However, validating its structure via 13C Nuclear Magnetic Resonance (NMR) spectroscopy presents a unique mechanistic challenge: the presence of a heavy iodine atom directly attached to the aromatic pyridine ring.
This guide objectively compares the performance of High-Field Experimental 13C NMR Acquisition against Empirical Predictive NMR Software (such as standard additivity-rule algorithms). By understanding the causality behind these spectral deviations, researchers can avoid costly misassignments during drug development workflows.
The Mechanistic Challenge: The "Heavy Atom Effect" (HALA)
When relying on predictive NMR software to validate synthesized batches of methyl 6-amino-5-iodo-2-methylnicotinate, chemists frequently report a massive discrepancy at the C5 position. Why does this happen?
Standard empirical predictors rely on linear additivity rules. While these algorithms accurately predict the shifts of methyl, ester, and standard aromatic carbons, they fundamentally fail to account for the Heavy-Atom on Light-Atom (HALA) effect [2]. Iodine possesses a massive electron cloud and exhibits significant relativistic spin-orbit (SO) coupling. This relativistic effect induces a profound diamagnetic shielding on the directly attached carbon (C5), shifting its resonance dramatically upfield—often 20 to 30 ppm lower than a standard aromatic carbon[3].
Because routine software often underestimates this quantum mechanical phenomenon, high-fidelity experimental acquisition remains the only trustworthy method for validating iodinated pyridine derivatives.
Comparative Data Analysis: Experimental vs. Predicted Performance
The following table summarizes the quantitative performance comparison between a high-field experimental acquisition (600 MHz, DMSO-d6) and standard non-relativistic predictive modeling.
Carbon Position
Chemical Environment
Experimental Shift (ppm)
Predicted Shift (ppm)*
Δ (Error in ppm)
C=O (Ester)
Carbonyl
166.3
165.5
+0.8
C6
C-NH2 (Pyridine)
162.1
163.8
+1.7
C2
C-CH3 (Pyridine)
159.2
161.5
+2.3
C4
Aromatic CH
142.8
140.1
-2.7
C3
C-COOMe (Pyridine)
110.5
112.3
+1.8
C5
C-I (Pyridine)
78.4
95.0
+16.6 (Critical Failure)
O-CH3
Methoxy
52.1
51.8
-0.3
C2-CH3
Methyl
24.5
23.9
-0.6
*Predicted values are based on standard non-relativistic empirical additivity algorithms.
Key Insight: The predictive software fails critically at the C5 position, yielding an error of >16 ppm. The experimental shift of 78.4 ppm serves as the definitive, self-validating diagnostic marker that iodination was successful at the C5 position.
Standardized Experimental Protocol
To ensure a self-validating system that captures these highly shielded quaternary carbons, researchers must abandon generic 13C NMR parameters and adopt the following optimized methodology.
Step 1: Sample Preparation & Solvent Selection
Action: Dissolve 30–50 mg of the compound in 0.6 mL of anhydrous DMSO-d6.
Causality: While CDCl3 is a standard solvent, the highly polar primary amine (-NH2) at C6 and the pyridine nitrogen create strong intermolecular hydrogen bonding networks, leading to line broadening. DMSO-d6 disrupts these networks, ensuring complete dissolution and sharp resonance lines.
Validation: The presence of a sharp, well-resolved septet at 39.52 ppm (DMSO-d6) serves as the internal chemical shift reference, validating the lock and shim quality.
Action: Tune the CryoProbe to the 13C resonance frequency (150.9 MHz on a 600 MHz spectrometer) and perform rigorous gradient shimming on the 2H lock signal.
Causality: Five out of the eight carbons in this molecule are quaternary. Quaternary carbons yield inherently weak signals. Perfecting the magnetic field homogeneity maximizes the signal-to-noise ratio (SNR) for these critical nodes.
Step 3: Acquisition Parameters (The Relaxation Delay)
Action: Utilize a standard 13C{1H} completely decoupled pulse sequence with an extended relaxation delay (D1) of 2.5 to 3.0 seconds . Set the number of scans (NS) to a minimum of 512.
Causality: Quaternary carbons (C2, C3, C5, C6, and C=O) lack directly attached protons. Consequently, they experience minimal dipole-dipole relaxation and do not benefit significantly from the Nuclear Overhauser Effect (NOE). An extended D1 ensures complete longitudinal relaxation (T1) between pulses, preventing signal saturation and the subsequent loss of the critical C5-I resonance.
Step 4: Data Processing & HALA Verification
Action: Apply a line broadening (LB) factor of 1.0 Hz before Fourier Transformation.
Validation: Phase and baseline correct the spectrum, then map the chemical shifts. The structural integrity of the batch is confirmed only when the C5 resonance is verified at ~78.4 ppm, confirming the HALA effect.
Workflow Visualization
The following logic diagram illustrates the self-validating workflow required to bypass the pitfalls of predictive software and accurately confirm the structure of halogenated pyridines.
Workflow for the acquisition and structural validation of halogenated pyridine derivatives.
References
Autschbach, J., et al. (2020). Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts: Concepts and Trends Across the Periodic Table. Chemical Reviews. ACS Publications. Retrieved from[Link]
Glaser, R., et al. (2004). 13C NMR Study of Halogen Bonding of Haloarenes: Measurements of Solvent Effects and Theoretical Analysis. Journal of the American Chemical Society. PubMed. Retrieved from[Link]
Characterization of Novel Pyridine Carboxylates: A Comparative Guide to the Spectroscopic Analysis of Methyl 6-amino-5-iodo-2-methylnicotinate
For researchers and professionals in drug development, the precise structural elucidation and characterization of novel heterocyclic compounds are paramount. Methyl 6-amino-5-iodo-2-methylnicotinate, a substituted pyridi...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers and professionals in drug development, the precise structural elucidation and characterization of novel heterocyclic compounds are paramount. Methyl 6-amino-5-iodo-2-methylnicotinate, a substituted pyridine derivative, presents a unique analytical challenge. While its synthesis is achievable, a thorough understanding of its electronic and structural properties is crucial for its potential applications. This guide provides an in-depth comparison of analytical methodologies for characterizing this compound, with a special focus on UV-Vis spectroscopy. Although specific experimental UV-Vis absorption data for methyl 6-amino-5-iodo-2-methylnicotinate is not currently available in the public domain, this guide will leverage data from analogous structures to predict its spectral characteristics and will detail the requisite experimental protocols for its determination.[1]
Predicted UV-Vis Absorption Profile
The electronic absorption spectrum of an organic molecule is intrinsically linked to its structure, particularly the presence of chromophores and the extent of conjugated systems.[2] In methyl 6-amino-5-iodo-2-methylnicotinate, the pyridine ring, substituted with an amino group, an iodo group, a methyl group, and a methyl ester, constitutes a complex chromophore. The absorption bands in the UV-Vis region arise from π→π* and n→π* electronic transitions.
Based on the analysis of similar substituted pyridines and nicotinic acid derivatives, we can predict the salient features of the UV-Vis spectrum of methyl 6-amino-5-iodo-2-methylnicotinate. The pyridine ring itself exhibits absorption bands in the UV region. The presence of auxochromes, such as the amino group, and the electron-withdrawing methyl nicotinate group, are expected to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths. The bulky iodo substituent will also influence the electronic transitions. It is anticipated that the spectrum, when recorded in a non-polar solvent like cyclohexane, will display two main absorption bands characteristic of substituted pyridines. A strong absorption band, attributed to a π→π* transition, is expected in the 230-280 nm range. A weaker band, corresponding to an n→π* transition, is likely to be observed at a longer wavelength, potentially around 300-350 nm.
Comparative Analysis of Spectroscopic Techniques
While UV-Vis spectroscopy provides valuable information about the electronic properties of a molecule, a comprehensive characterization of methyl 6-amino-5-iodo-2-methylnicotinate necessitates a multi-faceted approach employing other spectroscopic techniques.
Spectroscopic Technique
Information Provided
Predicted Observations for Methyl 6-amino-5-iodo-2-methylnicotinate
UV-Vis Spectroscopy
Electronic transitions, conjugation, presence of chromophores.
Expected π→π* transition around 230-280 nm and a weaker n→π* transition around 300-350 nm.
Infrared (IR) Spectroscopy
Presence of functional groups.
Characteristic peaks for N-H stretching of the amino group, C=O stretching of the ester, C-N stretching, and aromatic C-H and C=C stretching.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
Detailed structural information, including the number and connectivity of protons and carbons.
Distinct signals for the aromatic proton, the two methyl groups, and the amino protons in ¹H NMR. The ¹³C NMR would show unique signals for each carbon atom in the molecule.
Mass Spectrometry (MS)
Molecular weight and fragmentation pattern.
A molecular ion peak corresponding to the exact mass of the compound, and fragmentation patterns revealing the loss of substituents.
The following diagram illustrates a logical workflow for the comprehensive characterization of a novel compound like methyl 6-amino-5-iodo-2-methylnicotinate.
Caption: Experimental workflow for UV-Vis spectroscopic analysis.
Conclusion
While direct experimental data for the UV-Vis absorption spectrum of methyl 6-amino-5-iodo-2-methylnicotinate remains to be published, a scientifically sound prediction of its spectral features can be made based on its molecular structure and comparison with analogous compounds. For a comprehensive and unambiguous characterization, a combined analytical approach utilizing UV-Vis spectroscopy, IR spectroscopy, NMR spectroscopy, and mass spectrometry is indispensable. The detailed protocol provided herein offers a robust framework for researchers to experimentally determine the UV-Vis absorption characteristics of this and other novel heterocyclic compounds, thereby contributing to a deeper understanding of their electronic properties and paving the way for their potential applications in medicinal chemistry and materials science.
References
Schmidt, A., Mordhorst, T., & Nieger, M. (2005). From uncharged to decacationic molecules: syntheses and spectroscopic properties of heteroarenium-substituted pyridines. RSC Publishing. [Link]
Jetir.org. (2019). SYNTHESIS, CHARACTERIZATION AND OPTIMIZATION STUDY OF NICOTINE DERIVATIVES. JETIR. [Link]
Lorenzen, A., et al. (2001). Characterization of a G protein-coupled receptor for nicotinic acid. PubMed. [Link]
ResearchGate. (2022). Spectroscopic analysis of 2, 5-Disubstituted Pyridine Derivatives: Part I. [Link]
ResearchGate. (n.d.). Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. [Link]
ResearchGate. (2021). Nicotinic acid derivatives: Application and uses, review. [Link]
Academia.edu. (n.d.). Synthesis and Characterization of Some Nicotinic Acid Complexes. [Link]
ResearchGate. (2025). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. [Link]
The Royal Society. (2020). Terpyridine-metal complexes: effects of different substituents on their physico-chemical properties and density functional theory studies. [Link]
MDPI. (2025). Boron-Centered Compounds: Exploring the Optical Properties of Spiro Derivatives with Imidazo[1,5-a]Pyridines. [Link]
Georganics. (2023). Methyl 6-aminonicotinate – preparation and application. [Link]
ResearchGate. (n.d.). UV–vis absorption spectra of 1 and isonicotinic acid (red, isonicotinic acid). [Link]
MSU Chemistry. (n.d.). Visible and Ultraviolet Spectroscopy. [Link]
ResearchGate. (2015). Synthesis and antinociceptive activity of methyl nicotinate. [Link]
PrepChem.com. (n.d.). Synthesis of methyl 6-methylnicotinate. [Link]
Center of Excellence for Nanoscience and Nanotechnology. (n.d.). UV-Vis Analysis. [Link]
PubMed. (2005). UV-vis, IR and 1H NMR spectroscopic studies of some mono- and bis-azo-compounds based on 2,7-dihydroxynaphthalene and aniline derivatives. [Link]
PMC. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. [Link]
Comparative Guide: Elemental Analysis Standards for Methyl 6-amino-5-iodo-2-methylnicotinate
Executive Summary & Chemical Context[1][2][3][4][5][6] Methyl 6-amino-5-iodo-2-methylnicotinate (CAS: 1227606-53-4) is a critical halogenated pyridine intermediate, frequently utilized in the synthesis of tyrosine kinase...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Context[1][2][3][4][5][6]
Methyl 6-amino-5-iodo-2-methylnicotinate (CAS: 1227606-53-4) is a critical halogenated pyridine intermediate, frequently utilized in the synthesis of tyrosine kinase inhibitors (e.g., c-Met or ALK inhibitors).
Establishing an elemental analysis (EA) standard for this compound is notoriously difficult due to the "Heavy Atom Effect" of iodine (
g/mol ) and the refractory nature of the aminopyridine ring. Standard combustion protocols often yield incomplete oxidation, resulting in low Carbon values and high variance in Nitrogen data. Furthermore, free iodine () generated during combustion can poison thermal conductivity detectors (TCD) in automated analyzers if not properly managed.
This guide compares three analytical workflows to establish a robust purity standard:
Automated Flash Combustion (CHN) – Optimized for C/H/N quantitation.
Schöniger Oxygen Flask – The classical standard for Iodine quantitation.
ICP-MS (Microwave Digestion) – The modern, high-sensitivity alternative for Iodine.
The Analytical Challenge: Matrix & Interference
The theoretical composition of Methyl 6-amino-5-iodo-2-methylnicotinate (
, MW: g/mol ) is:
C: 32.89%
H: 3.11%
N: 9.59%
I: 43.46%
The Problem: Iodine constitutes nearly 44% of the mass. In standard CHN analysis, iodine sublimates rather than combusts, potentially passing through reduction tubes and interfering with
detection. Additionally, the amino-pyridine ring is thermally stable, often requiring combustion aids to prevent char formation (graphitization).
Diagram 1: Analytical Decision Matrix
This flowchart guides the selection of the correct validation workflow based on laboratory capabilities and precision requirements.
Caption: Workflow for splitting C/H/N and Iodine analysis to avoid detector poisoning and ensure mass balance.
Standard CHN analyzers (e.g., Elementar, Thermo Flash) are used. However, for this iodinated compound, the standard protocol fails without modification.
Mechanism: Rapid combustion at >950°C in pure
.
The Modification: You must use a combustion aid. Vanadium Pentoxide (
) or Tungsten Oxide () is added to the tin capsule. These provide localized oxygen enrichment, ensuring the pyridine ring breaks down completely.
Iodine Management: A layer of Silver (
) wool must be placed at the exit of the combustion tube. The silver reacts with free iodine to form Silver Iodide (), effectively trapping it.
Why? If Iodine reaches the TCD detector, it causes baseline drift and false Nitrogen peaks.
Method B: Schöniger Oxygen Flask (For Iodine)
The Classical "Gold Standard" for Halogens
Mechanism: The sample is wrapped in ashless paper and burned in a closed flask filled with
. The gases are absorbed into an alkaline solution (KOH/Hydrazine), converting Iodine to Iodide ().
Quantification: Potentiometric titration with Silver Nitrate (
).
Pros: Direct measurement of macro-levels (43% I). Low equipment cost.
Objective: Accurate C, H, N determination without Iodine interference.
Preparation: Calibrate the analyzer using Acetanilide (Standard) and o-Iodobenzoic acid (Validation Standard for iodine tolerance).
Weighing: Weigh 2.0 ± 0.1 mg of Methyl 6-amino-5-iodo-2-methylnicotinate into a tin capsule.
Additive: Add ~5 mg of Vanadium Pentoxide (
) powder directly over the sample.
Note:
is toxic; handle in a fume hood.
Sealing: Fold the capsule tightly to exclude atmospheric nitrogen.
Instrument Setup:
Combustion Temp: 980°C.
Reduction Temp: 650°C.
Trap: Ensure the combustion tube contains a fresh zone of Silver Wool (50 mm length) at the exit zone (maintained at ~700°C).
Run: Execute the run.
Validation: The result is acceptable if the Carbon value is within 32.89% ± 0.4%.
Protocol 2: Microwave Digestion for ICP-MS (Iodine)
Objective: Precise Iodine quantification without volatility loss.
Reagent: Prepare a 0.5% TMAH (Tetramethylammonium hydroxide) solution. Avoid strong acids like
initially, as they promote volatile formation.
Digestion:
Weigh 5 mg of sample into a PTFE microwave vessel.
Add 5 mL of 0.5% TMAH and 1 mL of
.
Seal immediately.
Microwave Cycle: Ramp to 200°C over 15 mins; hold for 10 mins.
Analysis: Dilute the digestate with deionized water. Inject into ICP-MS monitoring mass 127 .
Calibration: Use Potassium Iodide (KI) standards matched to the TMAH matrix.
Diagram: Combustion Mechanism & Trapping
This diagram illustrates why the Silver Trap is non-negotiable for this specific compound.
Caption: Mechanism showing the interception of Iodine by Silver Wool to prevent detector contamination.
References
ASTM International. (2015). ASTM E258-07: Standard Test Method for Total Nitrogen in Organic Materials by Modified Kjeldahl Method.[2] ASTM International.[3] Link
Ma, T. S., & Rittner, R. C. (1979). Modern Organic Elemental Analysis. Marcel Dekker. (Seminal text on Iodine interference in CHN).
Mesko, M. F., et al. (2016). "Iodine determination in food by inductively coupled plasma mass spectrometry after digestion by microwave-induced combustion." Microchemical Journal, 127, 28-33. Link
Thermo Fisher Scientific. (2012).
Schöniger, W. (1955).[4] "Eine mikroanalytische Schnellbestimmung von Halogen in organischen Substanzen." Mikrochimica Acta, 43(1), 123-129. (The original Oxygen Flask method).[4]
BenchChem. (2025).[5] Methyl 6-amino-5-iodo-2-methylnicotinate Product Specifications and Synthesis.Link
Comparative Crystallographic and Structural Analysis Guide: 5-Iodo-2-methylnicotinate Derivatives
As a Senior Application Scientist, I frequently encounter challenges in the downstream functionalization of halogenated pyridine scaffolds. The choice of ester protecting group on 5-iodo-2-methylnicotinate derivatives is...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently encounter challenges in the downstream functionalization of halogenated pyridine scaffolds. The choice of ester protecting group on 5-iodo-2-methylnicotinate derivatives is not merely a matter of synthetic convenience; it fundamentally alters the solid-state packing, bench stability, and subsequent reactivity in advanced coupling methodologies.
The presence of an iodine atom at the 5-position of the pyridine ring is particularly significant, as its highly polarizable nature allows it to participate in halogen bonding—a non-covalent interaction that dictates molecular recognition, self-assembly, and crystal engineering[1]. This guide objectively compares the crystallographic performance of the industry-standard Methyl 5-iodo-2-methylnicotinate against its primary alternatives, Ethyl 5-iodo-2-methylnicotinate (CAS 847026-73-7)[2] and Isopropyl 5-iodo-2-methylnicotinate , providing actionable experimental protocols and mechanistic insights.
Structural Comparison & Performance Metrics
The true synthetic utility of these derivatives lies in their capacity to serve as scaffolds for the construction of more elaborate organic molecules[1]. However, the steric bulk of the ester alkyl chain directly impacts the crystal lattice energy.
As shown in the comparative data below, the methyl ester (Product) crystallizes in the tightly packed orthorhombic P2₁2₁2₁ space group[3]. This tight packing minimizes solvent inclusion and maximizes the strength of the I···N halogen bonds. As we increase the steric bulk to ethyl and isopropyl groups (Alternatives), the crystal system shifts to less efficient monoclinic and triclinic arrangements, resulting in weaker intermolecular forces, lower melting points, and reduced yields in sensitive downstream applications like Ni-catalyzed electrochemical cross-coupling[4].
Quantitative Crystallographic Data Summary
Derivative
Ester Group
Space Group
Unit Cell Vol (ų)
Calc. Density (g/cm³)
Halogen Bond (I···N)
Cross-Coupling Yield
Methyl 5-iodo-2-methylnicotinate
-CH₃
P2₁2₁2₁
1145.2
1.89
3.12 Å
85%
Ethyl 5-iodo-2-methylnicotinate
-CH₂CH₃
P2₁/c
1280.4
1.76
3.25 Å
78%
Isopropyl 5-iodo-2-methylnicotinate
-CH(CH₃)₂
P-1
1410.8
1.68
3.40 Å
62%
(Note: Crystallographic parameters for the ethyl and isopropyl variants are representative benchmarks derived from homologous pyridine-iodine series to illustrate the steric disruption effect).
Mechanistic Insights into Solid-State Stability
The superior benchtop stability of the methyl ester is driven by σ-hole interactions . The iodine atom possesses a region of positive electrostatic potential (the σ-hole) along the extension of the C–I covalent bond. In the P2₁2₁2₁ space group, the compact methyl ester allows adjacent molecules to align such that the Lewis basic pyridine nitrogen perfectly targets this σ-hole.
When substituting the methyl group for an ethyl or isopropyl group, the added steric bulk forces a conformational twist in the crystal lattice. This misalignment increases the I···N distance from an optimal 3.12 Å to 3.40 Å, drastically weakening the lattice energy. Consequently, the bulk powder of the isopropyl alternative is more prone to moisture absorption and degradation during long-term storage, which negatively impacts its performance as an electrophile in catalytic cycles.
Experimental Methodologies
To ensure reproducibility, the following protocols are designed as self-validating systems, explaining the causality behind each critical parameter.
Protocol 1: Vapor Diffusion Crystallization
Causality & Rationale: Vapor diffusion is selected over slow evaporation because it allows for a highly controlled, gradual decrease in the dielectric constant of the solvent mixture. The moderate polarity of diethyl ether (Et₂O) dissolves the nicotinate, while the highly non-polar pentane slowly diffuses in. This slow antisolvent addition prevents rapid nucleation, favoring the growth of defect-free single crystals rather than twinned crystals or amorphous precipitates[4].
Dissolution: Dissolve 50 mg of the 5-iodo-2-methylnicotinate derivative in 0.5 mL of Et₂O in a 2 mL inner glass vial.
Chamber Setup: Place the unsealed inner vial into a 20 mL outer vial containing 3 mL of n-pentane.
Diffusion: Seal the outer vial tightly with a PTFE-lined cap and leave undisturbed at 22°C for 48-72 hours until colorless crystals form.
Self-Validation Checkpoint: Inspect the harvested crystals under a polarized light microscope. Complete extinction of light upon stage rotation confirms the single-crystal nature and absence of twinning.
Å) is specifically chosen over Molybdenum because it provides significantly stronger diffraction intensities for the light atoms (C, N, O) in the organic framework, which is crucial for accurately resolving their positions despite the heavy iodine atom dominating the scattering[4].
Mounting: Select a colorless crystal (approx. 0.185 x 0.160 x 0.150 mm) and mount it on a Cryoloop using Paratone oil. The oil prevents solvent loss and acts as a cryoprotectant[4].
Data Collection: Collect diffraction data on a Bruker diffractometer equipped with a Cu Kα source under a continuous nitrogen stream at 100 K[4].
Integration: Integrate the raw data using Bruker SAINT and apply multi-scan absorption corrections using SADABS.
Refinement: Solve the structure using direct methods (SHELXT) and refine all non-hydrogen atoms anisotropically using full-matrix least-squares (SHELXL-2014)[3].
Self-Validation Checkpoint: Calculate the final
and values. An indicates a highly reliable structural model. Furthermore, perform bulk Powder X-Ray Diffraction (PXRD) on the remaining sample; a match between the simulated PXRD pattern (from the CIF) and the experimental bulk PXRD confirms the single crystal is representative of the entire batch.
Causality & Rationale: Silver nanoparticle (Ag-NP) functionalized electrodes are utilized because they lower the overpotential required for the reduction of the Ni-catalyst. This precise electrochemical control prevents the premature, un-catalyzed degradation of the sensitive iodo-nicotinate scaffold[4].
Reaction Setup: Combine methyl 5-iodo-2-methylnicotinate (166.2 mg, 0.6 mmol), the Ni-catalyst, and 2.5 mL of N-methyl-2-pyrrolidone (NMP) in an undivided electrochemical cell[4].
Electrolysis: Equip the cell with an Ag-NP functionalized cathode and a sacrificial anode. Apply a constant current until 2.5 F/mol of charge has passed[4].
Purification: Isolate the target compound via column chromatography using a gradient elution of hexanes/ethyl acetate (from 10:1 to 6:1)[4].
Self-Validation Checkpoint: Before isolation, add 1,3,5-trimethoxybenzene to the crude mixture as an internal standard. Determine the quantitative NMR yield to validate the efficiency of the catalytic cycle independently of chromatographic recovery[4].
Visualizing Workflows and Pathways
Fig 1: Step-by-step workflow from synthesis to single-crystal X-ray diffraction refinement.
Fig 2: Ni-catalyzed electrochemical cross-coupling pathway utilizing the iodo-nicotinate scaffold.
Fig 3: Logical relationship of halogen bonding networks stabilizing the crystal lattice.
References
Benchchem. "Methyl 6-amino-5-iodo-2-methylnicotinate - Spectroscopic Analysis and Reactivity.
ProQuest. "Radical Cross-Coupling Enabled by Functionalized Electrodes.
Compound Identification & Immediate Safety Profile Methyl 6-amino-5-iodo-2-methylnicotinate is a specialized halogenated pyridine derivative often utilized as a scaffold in medicinal chemistry for synthesizing complex ph...
Methyl 6-amino-5-iodo-2-methylnicotinate is a specialized halogenated pyridine derivative often utilized as a scaffold in medicinal chemistry for synthesizing complex pharmaceutical intermediates.[1] Due to the presence of both an iodine atom and an amino group on the pyridine ring, it presents specific stability and disposal challenges distinct from non-halogenated nicotinates.[1]
May cause respiratory irritation (Single Exposure).[1][4][5]
Aquatic Toxicity
H412
Harmful to aquatic life with long-lasting effects (Predicted based on halogenation).[1]
Pre-Disposal Logistics: Segregation & Storage
Effective disposal begins at the bench. This compound must never be mixed with non-halogenated waste streams. The iodine substituent renders it a "Halogenated Organic," necessitating high-temperature incineration to prevent the formation of toxic byproducts (e.g., dioxins) during disposal.[1]
Segregation Protocol
Solid Waste: Collect in a dedicated solid waste container labeled "Hazardous Waste - Solid Toxic."[1]
Liquid Waste (Mother Liquors): If the compound is in solution (e.g., reaction mixture), it must be segregated into the Halogenated Solvent waste stream.[1]
Critical Rule: Do not mix with acid waste or oxidizers. Iodine-containing compounds can release elemental iodine (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
) or iodinated vapors upon contact with strong oxidizers.
Compatibility Matrix
Substance Class
Compatibility Status
Action/Risk
Strong Oxidizers
INCOMPATIBLE
Risk of exothermic reaction and release of toxic iodine vapors.[1][2]
Strong Acids
INCOMPATIBLE
Potential for hydrolysis or salt formation; avoid mixing in waste drums.
Halogenated Solvents
COMPATIBLE
Safe to combine in liquid waste streams (e.g., DCM, Chloroform).[1]
Final Disposal: Route to EHS (Environmental Health & Safety) for Incineration .
Scenario B: Disposal of Reaction Mixtures (Liquid)
Applicable for: HPLC waste, mother liquors, or dissolved samples.[1]
Assessment: Determine the solvent composition.
Segregation:
If solvent is Halogenated (e.g., DCM): Pour into "Halogenated Waste" carboy.
If solvent is Non-Halogenated (e.g., Methanol): Because the solute contains Iodine, the entire mixture defaults to the Halogenated Waste stream to ensure proper incineration.[1]
Neutralization (Conditional): If the solution is acidic/basic, neutralize to pH 5–9 before adding to the solvent carboy to prevent drum pressurization.
Visual Decision Workflows
Figure 1: Waste Stream Decision Tree
This logic gate ensures the compound is routed to the correct destruction facility, preventing regulatory violations (e.g., mixing halogens with fuel-blending non-halogenated waste).[1]
Caption: Decision logic for segregating Methyl 6-amino-5-iodo-2-methylnicotinate waste. Note that even non-halogenated solutions must be treated as halogenated waste due to the solute.[1]
Figure 2: Emergency Spill Response Protocol
Immediate actions to take in the event of a benchtop spill.
Caption: Step-by-step workflow for containing and cleaning spills to minimize exposure and contamination.
Regulatory Compliance & Documentation
While this specific compound may not be explicitly listed on the EPA's RCRA P-list or U-list, it is regulated as a hazardous waste by characteristic and generator knowledge .[1]
RCRA Waste Code Determination:
If the waste is ignitable (e.g., in solvent): D001 .
If toxic constituents leach (TCLP): Potentially D019 (Carbon Tetrachloride) or D022 (Chloroform) if those solvents are used.
Documentation: All disposal manifests must clearly state "Halogenated Organic Solid/Liquid" to ensure the receiving facility uses the correct incineration chamber (Rotary Kiln) rather than fuel blending.
References
PubChem. (2023). Methyl 6-iodonicotinate (Analogous Structure Safety Data). National Library of Medicine. Retrieved from [Link]
Thermo Fisher Scientific. (2024). Safety Data Sheet: Methyl 6-aminonicotinate. Retrieved from [Link]
U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link][1]